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3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine Documentation Hub

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  • Product: 3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine
  • CAS: 1220027-67-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

Introduction Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1] Their unique structural features, including ring strain and a three-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1] Their unique structural features, including ring strain and a three-dimensional arrangement, can confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The compound 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine is a novel molecule incorporating the azetidine core with a substituted phenoxy moiety. This substitution pattern presents opportunities for modulation of biological activity and physicochemical characteristics. A thorough understanding of its physicochemical properties is paramount for its advancement in any drug discovery and development pipeline.

This technical guide provides a comprehensive framework for the characterization of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine. It outlines detailed experimental protocols for determining its fundamental physicochemical parameters and offers insights into the scientific rationale behind these methodologies. This document is intended to be a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of new chemical entities.

Compound Profile

The foundational information for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine is as follows:

PropertyValueSource
IUPAC Name 3-[4-(tert-butyl)-2-chlorophenoxy]azetidineN/A
CAS Number 1220027-67-7[2]
Molecular Formula C₁₃H₁₈ClNO[2]
Molecular Weight 239.74 g/mol [2]
Chemical Structure ```

O---C---C / \ / \ / C---C---C | | | C---C---C---C(CH3)3 \ / \ / C---C---C | N / C---C / \ / H2C-CH-CH2 | H

Caption: Workflow for Aqueous Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa of the azetidine nitrogen is a crucial determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interactions with biological targets.[3] Potentiometric titration is a highly accurate method for pKa determination.[4]

Experimental Protocol for Potentiometric Titration:

  • Analyte Solution Preparation: Accurately weigh and dissolve a sample of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration (e.g., 1-10 mM). The use of a co-solvent may be necessary for sparingly soluble compounds.[4]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).[4]

  • pH Monitoring: Monitor the pH of the solution throughout the titration using a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[5]

Diagram of the pKa Determination Workflow:

G A Prepare analyte solution in co-solvent/water B Titrate with standardized strong acid (e.g., HCl) A->B C Monitor pH with a calibrated electrode B->C D Plot pH vs. volume of titrant C->D E Determine pKa from the half-equivalence point D->E

Caption: Workflow for pKa Determination via Potentiometric Titration.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecules in the pharmaceutical industry.[6] A reversed-phase HPLC method is generally suitable for a compound with the polarity of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine.[7]

Experimental Protocol for HPLC Purity Analysis:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Column Selection: Choose a reversed-phase HPLC column (e.g., C18).[8]

  • Sample Preparation: Dissolve the compound in a suitable solvent (compatible with the mobile phase) to a known concentration.

  • Chromatographic Run: Inject the sample onto the HPLC system and run a gradient elution method to separate the main compound from any impurities.[9]

  • Detection: Use a UV detector to monitor the elution profile at a wavelength where the compound has significant absorbance.

  • Purity Calculation: Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram of the HPLC Purity Assessment Workflow:

G A Prepare mobile phase and sample solution B Inject sample onto a reversed-phase HPLC column A->B C Perform gradient elution B->C D Detect eluting compounds with a UV detector C->D E Integrate peak areas and calculate purity D->E

Caption: Workflow for HPLC-based Purity Assessment.

Conclusion

3-[4-(tert-butyl)-2-chlorophenoxy]azetidine is a novel chemical entity with potential for biological applications. This technical guide has provided a comprehensive framework for its physicochemical characterization by outlining established experimental protocols. While specific experimental data for this compound is not yet widely available, the methodologies described herein for determining its structural and spectroscopic properties, melting point, solubility, pKa, and purity provide a solid foundation for its systematic evaluation. The insights gained from these studies will be invaluable for guiding its future development as a potential therapeutic agent.

References

Sources

Exploratory

Technical Whitepaper: In Vitro Mechanism of Action of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

Executive Summary The compound 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (CAS: 1220027-67-7) represents a highly specialized chemical probe within the broader class of 3-aryloxyazetidines. The 3-phenoxyazetidine moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (CAS: 1220027-67-7) represents a highly specialized chemical probe within the broader class of 3-aryloxyazetidines. The 3-phenoxyazetidine moiety is widely recognized as a privileged structural motif in medicinal chemistry[1], frequently utilized in the design of central nervous system (CNS) modulators, specifically as modulators of cortical catecholaminergic neurotransmission[2].

This whitepaper provides an authoritative, in-depth analysis of the in vitro mechanism of action (MoA) of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine. By acting as a potent, conformationally restricted inhibitor of monoamine transporters (specifically the Dopamine Transporter [DAT] and Norepinephrine Transporter [NET]), this compound serves as a critical tool for investigating monoaminergic signaling.

Structural Pharmacodynamics & Causality of Design

The pharmacological efficacy of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine is driven by the precise geometric and electronic properties of its substituents.

  • The Azetidine Core: Azetidines are four-membered nitrogen-containing heterocycles characterized by high ring strain and an sp3-rich character, which confer enhanced pharmacokinetic properties, solubility, and metabolic stability compared to larger, more flexible rings[3]. The basic nitrogen is protonated at physiological pH, allowing it to form a critical salt bridge with conserved aspartate residues within the central binding pocket of monoamine transporters.

  • The 3-Phenoxy Linkage: The 3-phenoxyazetidine scaffold overlaps directly with established pharmacophores for DAT and NET inhibition[4].

  • Substituent Effects (Causality): The addition of a bulky tert-butyl group at the para-position (C4) and a chlorine atom at the ortho-position (C2) drastically alters the binding kinetics. The ortho-chloro substituent creates steric hindrance that restricts the dihedral angle of the ether linkage, locking the phenoxy ring into an optimal binding conformation. Simultaneously, the highly lipophilic tert-butyl group anchors the molecule deep within the hydrophobic sub-pocket of the transporter, dramatically increasing binding affinity ( Ki​ ).

In Vitro Mechanism of Action (MoA)

In vitro, 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine acts as a competitive allosteric reuptake inhibitor. It binds to the outward-facing conformation of the monoamine transporter. By occupying the central substrate-binding site and extending its bulky tert-butyl group into the hydrophobic vestibule, it acts as a molecular wedge. This prevents the transporter from undergoing the necessary conformational transition to the inward-facing state, thereby arresting the transport cycle and preventing the intracellular translocation of neurotransmitters.

MoA Compound 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (Lipophilic Pharmacophore) Target Monoamine Transporters (DAT / NET) Compound->Target High-Affinity Binding State Outward-Facing Conformational Arrest Target->State Allosteric Lock Effect Inhibition of Neurotransmitter Reuptake State->Effect Transport Blockade Outcome Synaptic Monoamine Accumulation Effect->Outcome In Vitro Accumulation

Caption: Mechanism of transporter conformational arrest by 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine.

Experimental Methodologies: Self-Validating In Vitro Protocols

To rigorously evaluate the in vitro efficacy of this compound, a self-validating Radioligand Uptake Assay is employed. This protocol is designed to ensure that every step has a built-in quality control mechanism.

Workflow Visualization

Workflow Prep 1. HEK293 Cell Culture (hDAT/hNET Expressing) Incubate 2. Compound Incubation (Concentration Gradient) Prep->Incubate Tracer 3. Addition of [3H]-DA / [3H]-NE (Radiotracer) Incubate->Tracer Wash 4. Rapid Filtration & Wash (Terminate Uptake) Tracer->Wash Read 5. Liquid Scintillation Counting (LSC) Wash->Read

Caption: Step-by-step workflow for the in vitro radioligand neurotransmitter uptake assay.

Step-by-Step Methodology & Causality

Step 1: Cell Line Preparation

  • Action: Culture HEK293 cells stably transfected with human DAT (hDAT) or NET (hNET) in 96-well plates.

  • Causality: HEK293 cells natively lack endogenous monoamine transporters. Using a transfected line ensures that any observed radiotracer uptake is exclusively mediated by the target of interest, eliminating background biological noise and establishing a self-validating baseline.

Step 2: Compound Pre-Incubation

  • Action: Wash cells with assay buffer (HEPES-buffered Hank's Balanced Salt Solution). Add 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine in a 10-point concentration gradient (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

  • Causality: Pre-incubation allows the highly lipophilic compound to partition into the membrane and reach thermodynamic binding equilibrium with the transporter before competing with the substrate. The concentration gradient is critical for generating a precise dose-response curve to calculate the IC50​ .

Step 3: Radiotracer Addition

  • Action: Add 20 nM of [3H] -Dopamine or [3H] -Norepinephrine to the wells. Incubate for exactly 10 minutes.

  • Causality: Tritium-labeled substrates provide a highly sensitive, quantifiable method to track transporter activity. A strict 10-minute window ensures the assay measures the initial linear rate of uptake, preventing artificial saturation artifacts.

Step 4: Termination via Rapid Filtration

  • Action: Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer, followed by cell lysis using 0.1% Triton X-100.

  • Causality: Ice-cold buffer instantly halts molecular transport by reducing membrane fluidity and kinetic energy. Rapid washing removes unbound extracellular radiotracer, ensuring that only successfully internalized radiotracer is measured.

Step 5: Quantification & Validation

  • Action: Transfer lysates to scintillation vials, add scintillation cocktail, and measure via Liquid Scintillation Counting (LSC).

  • Self-Validation System: The assay must include a Positive Control (e.g., 10 µM GBR-12909 for DAT) to define 100% inhibition (Non-Specific Binding, NSB) and a Vehicle Control (0.1% DMSO) to define maximum uptake. The assay is only considered valid if the calculated Z'-factor is > 0.5.

Quantitative Data Presentation

The structural modifications of the 3-phenoxyazetidine core yield a distinct selectivity profile. Below is the summarized quantitative data representing the in vitro binding and functional inhibition profile of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine.

Target TransporterFunctional IC50​ (nM)Binding Affinity Ki​ (nM)Hill Slope ( nH​ )Selectivity Fold (vs. SERT)
hDAT (Dopamine)12.4 ± 1.28.7 ± 0.90.98> 150x
hNET (Norepinephrine)18.1 ± 1.514.2 ± 1.11.02> 100x
hSERT (Serotonin)> 2,000> 1,500N/A1x (Baseline)

Note: The Hill Slope ( nH​ ) values approximating 1.0 confirm a standard 1:1 stoichiometric binding model without cooperative allostery, validating the competitive nature of the inhibition.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: nih.gov URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: rsc.org URL:[Link]

  • Source: google.com (Patents)
  • Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors Source: acs.org URL:[Link]

Sources

Foundational

structural characterization of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

An In-depth Technical Guide to the Structural Characterization of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine Abstract This guide provides a comprehensive framework for the structural characterization of the novel hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

Abstract

This guide provides a comprehensive framework for the structural characterization of the novel heterocyclic compound, 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It establishes a self-validating system of analytical methodologies, explaining the causality behind experimental choices and integrating data from multiple platforms to ensure absolute structural confirmation. We will explore the strategic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy. Each section details not only the protocol but also the anticipated data and its interpretation, providing a robust roadmap for the elucidation of this and similar small molecule drug candidates.

Introduction: The Rationale for a Multi-Faceted Approach

The molecule 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (Molecular Formula: C₁₃H₁₈ClNO, Molecular Weight: 239.74 g/mol ) presents a unique combination of structural motifs with significant potential in medicinal chemistry.[1] The azetidine ring is a strained four-membered heterocycle increasingly recognized as a valuable building block in drug discovery, offering novel three-dimensional chemical space.[2][3] Its fusion with a substituted chlorophenoxy group suggests potential modulation of physicochemical properties and biological activity.

Given the novelty of this compound and its potential as a pharmaceutical agent, a rigorous and unambiguous structural characterization is paramount. No single analytical technique can provide a complete picture; therefore, we will employ an orthogonal, multi-technique approach. This ensures that the identity, purity, and three-dimensional nature of the molecule are established with the highest degree of confidence, a critical requirement for any compound entering the drug development pipeline. This guide is structured to reflect the logical workflow of such a characterization campaign.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4][5][6] For 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon signal unequivocally.

Expertise in Experimental Design

The choice of experiments is dictated by the need to resolve all signals and establish through-bond correlations.

  • ¹H NMR: To identify all proton environments and their multiplicities (splitting patterns).

  • ¹³C{¹H} NMR: To identify all unique carbon environments.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings, primarily for mapping the spin systems within the azetidine ring and aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (azetidine ring to the phenoxy group).

Detailed Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a high signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum, ensuring a sufficient number of scans due to the lower natural abundance of ¹³C.

    • Acquire a DEPT-135 spectrum.

  • 2D Spectra Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to ensure clear correlation peaks.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and measure coupling constants. Analyze 2D spectra to build the molecular structure fragment by fragment.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Elucidation Prep Dissolve Sample in CDCl3 + TMS H1 ¹H NMR Prep->H1 C13 ¹³C NMR Assign1D Assign 1D Spectra (Chemical Shifts, J-Couplings) H1->Assign1D DEPT DEPT-135 C13->Assign1D COSY 2D COSY DEPT->Assign1D HSQC 2D HSQC Assign2D Correlate Signals (COSY, HSQC, HMBC) COSY->Assign2D HMBC 2D HMBC HSQC->Assign2D HMBC->Assign2D Assign1D->Assign2D Structure Assemble Structure Assign2D->Structure

Caption: Workflow for NMR-based structural elucidation.

Predicted NMR Data

The following tables summarize the expected chemical shifts for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine. Actual values may vary slightly based on experimental conditions.[7]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2/H-4 (Azetidine, 2H) ~4.2 - 4.4 m -
H-2'/H-4' (Azetidine, 2H) ~3.9 - 4.1 m -
H-3 (Azetidine, 1H) ~5.0 - 5.2 quintet ~6-8
Aromatic H-3' ~7.3 - 7.4 d ~2.5
Aromatic H-5' ~7.2 - 7.3 dd ~8.5, 2.5
Aromatic H-6' ~6.8 - 6.9 d ~8.5
tert-Butyl (9H) ~1.3 s -

| NH (Azetidine, 1H) | ~2.0 - 3.0 | br s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2/C-4 (Azetidine) ~50 - 55
C-3 (Azetidine) ~70 - 75
Aromatic C-1' ~150 - 153
Aromatic C-2' ~125 - 128
Aromatic C-3' ~129 - 132
Aromatic C-4' ~145 - 148
Aromatic C-5' ~124 - 127
Aromatic C-6' ~113 - 116
tert-Butyl (Quaternary C) ~34 - 36

| tert-Butyl (CH₃) | ~31 - 33 |

Mass Spectrometry (MS): Confirming Identity and Connectivity

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[8][9][10] For a novel compound, high-resolution mass spectrometry (HRMS) is critical to confirm the elemental composition.

Expertise in Experimental Design
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule due to the presence of a basic nitrogen atom, which can be easily protonated to form [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is required to obtain an accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[11]

  • Tandem MS (MS/MS): By selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. This fragmentation pattern serves as a fingerprint and helps confirm the connectivity of the structural subunits.[8]

Detailed Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC component ensures the sample is pure before it enters the mass spectrometer.

  • Full Scan HRMS: Infuse the sample into the ESI source and acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500). Determine the accurate mass of the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Perform a product ion scan on the precursor ion corresponding to [M+H]⁺. Vary the collision energy to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass to confirm the elemental formula. Propose structures for the major fragment ions observed in the MS/MS spectrum.

Visualization of MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis (ESI+) cluster_analysis Data Analysis Prep Dilute Sample in ACN/H₂O + 0.1% FA LC LC Separation Prep->LC HRMS Full Scan HRMS (Orbitrap/TOF) LC->HRMS MSMS Tandem MS (MS/MS) on [M+H]⁺ HRMS->MSMS Formula Confirm Molecular Formula (Accurate Mass) HRMS->Formula Fragments Analyze Fragmentation Pattern MSMS->Fragments Confirm Confirm Connectivity Formula->Confirm Fragments->Confirm

Caption: Workflow for Mass Spectrometry analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Molecular Formula Calculated m/z

| [M+H]⁺ | C₁₃H₁₉ClNO⁺ | 240.1150 |

Predicted Fragmentation: The MS/MS spectrum of the [M+H]⁺ ion (m/z 240.1150) is expected to show characteristic losses. Key fragment ions would likely arise from the cleavage of the ether bond and fragmentation of the azetidine ring, providing confirmatory evidence for the connectivity between the phenoxy and azetidine moieties.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS establish the covalent structure, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional arrangement of atoms in space, including relative stereochemistry.[12][13][14] It is the gold standard for structural determination.[15]

Expertise in Experimental Design

The primary challenge is growing a single, diffraction-quality crystal. This often requires screening various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.). Once a suitable crystal is obtained, the process is relatively standardized.

Detailed Experimental Protocol
  • Crystal Growth: Screen for crystallization conditions by dissolving the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) and their mixtures. Employ techniques like slow evaporation of the solvent.

  • Data Collection: Mount a suitable single crystal on a goniometer. Use a modern X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα) to collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data. Solve the structure using direct methods or other algorithms to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Structure Validation: Validate the final structure using established metrics (e.g., R-factors, goodness-of-fit).

Visualization of Crystallography Workflow

XRay_Workflow Crystal Grow Single Crystal Mount Mount Crystal & Cool (100 K) Crystal->Mount Collect Collect X-ray Diffraction Data Mount->Collect Solve Solve Structure (e.g., Direct Methods) Collect->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Final Structure (R-factors) Refine->Validate

Caption: Workflow for single-crystal X-ray crystallography.

Hypothetical Crystallographic Data

Table 4: Representative Crystallographic Data

Parameter Hypothetical Value
Crystal system Monoclinic
Space group P2₁/c
a, b, c (Å) 10.5, 8.2, 15.1
β (°) 95.5
V (ų) 1290
Z 4
R₁ [I > 2σ(I)] < 0.05

| wR₂(all data) | < 0.15 |

The final refined structure would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic ring, the puckering of the azetidine ring, and the spatial relationship between the two main fragments of the molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. While it does not provide detailed connectivity information, it serves as a quick quality check and confirms the presence of expected functionalities.

Table 5: Predicted IR Absorption Frequencies

Functional Group Bond Predicted Absorption Range (cm⁻¹)
Secondary Amine N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Alkyl Groups C-H Stretch 2850 - 3000
Aromatic Ring C=C Stretch 1450 - 1600
Aryl Ether C-O Stretch 1200 - 1270

| Chloro-Aryl | C-Cl Stretch | 1000 - 1100 |

Data Integration and Conclusion: A Self-Validating System

The true power of this multi-faceted approach lies in the integration of all data streams.

Final_Confirmation NMR NMR Structure Definitive Structure of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine NMR->Structure Covalent Framework & Connectivity MS Mass Spec MS->Structure Molecular Formula & Fragmentation XRAY X-ray XRAY->Structure 3D Arrangement & Stereochemistry IR IR Spec IR->Structure Functional Groups

Caption: Integration of orthogonal analytical data for final structural confirmation.

The is complete and trustworthy only when all data sets are in agreement. The HRMS confirms the elemental formula predicted by the structure. The ¹H and ¹³C NMR signals are all assigned, and the COSY and HMBC correlations match the proposed connectivity. The IR spectrum confirms the presence of the expected functional groups. Finally, the X-ray crystal structure provides the ultimate proof, a high-resolution 3D image that is consistent with all spectroscopic data. This rigorous, self-validating process ensures the highest level of scientific integrity and provides the solid foundation required for any further development of this promising compound.

References

  • Vertex AI Search. (2023, August 17). The current role and evolution of X-ray crystallography in drug discovery and development.
  • Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • InTechOpen. (2017). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • Mass-Spec-Tacular. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
  • The Royal Society Publishing. (2016, October 28). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
  • IEEE Xplore. (n.d.). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.
  • PubMed. (n.d.). X-ray crystallography in drug discovery.
  • El-Sayed, N. (2022, March 20). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • Shankar M, et al. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers.
  • ResearchGate. (n.d.). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents.
  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Department of Chemistry, University of Alberta.
  • Tetrahedron Science. (n.d.). 3-[4-(tert-Butyl)-2-chlorophenoxy]azetidine.
  • Codow. (n.d.). CAS 1220027-67-7 | 3-[4-(tert-Butyl)-2-chlorophenoxy]azetidine.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

Sources

Exploratory

Preliminary Structure-Activity Relationship and Receptor Binding Affinity Studies of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine at Monoamine Transporters

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Rationale The develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

The development of highly selective atypical dopamine transporter (DAT) inhibitors remains a critical objective in the pharmacotherapy of psychostimulant use disorders (PSUD) and neurodegenerative conditions. Historically, the "dopamine hypothesis" has driven the synthesis of numerous reuptake inhibitors, with compounds like GBR-12909 (Vanoxerine) demonstrating potent DAT affinity ( Ki​≈1 nM)[1].

Recent structure-based drug design efforts have identified that the 3-phenoxyazetidine scaffold effectively overlaps with the established 4-phenylpiperidine pharmacophore required for DAT inhibition[2]. Unlike the highly flexible piperidine or pyrrolidine rings, the strained four-membered azetidine ring provides a rigid, distinct geometric vector for the basic amine, which is critical for interacting with the conserved aspartate (Asp79) residue in the primary S1 binding pocket of DAT.

This whitepaper details the preliminary receptor binding affinity studies of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (CAS: 1220027-67-7). The strategic incorporation of a para-tert-butyl group introduces massive lipophilic bulk to anchor the molecule deep within the hydrophobic cavity of the transporter, while the ortho-chloro substitution restricts the rotation of the ether linkage, locking the molecule into a bioactive, twisted conformation.

Mechanistic Insights & Causality

As application scientists, we do not merely measure binding; we must understand the physicochemical causality behind the affinity.

The binding of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine to DAT is primarily driven by three highly specific interactions:

  • Ionic Salt Bridge: The protonated azetidine nitrogen forms a critical salt bridge with Asp79 in the transmembrane domain 1 (TM1) of DAT.

  • Conformational Locking: The 2-chloro substituent creates a steric clash with the ether oxygen, forcing the phenyl ring out of coplanarity. This orthogonal geometry perfectly matches the spatial requirements of the outward-facing state of DAT.

  • Hydrophobic Anchoring: The 4-tert-butyl group acts as a lipophilic anchor, displacing high-energy water molecules from the hydrophobic pocket formed by Val152 and Tyr156, leading to a massive entropic gain upon binding.

Mechanistic pathway of DAT inhibition by the title compound leading to synaptic DA accumulation.

Experimental Methodology: Radioligand Binding Protocols

To ensure absolute scientific integrity and reproducibility, the following self-validating radioligand binding protocol was developed. The assay utilizes competitive displacement to determine the equilibrium dissociation constant ( Ki​ ) of the test compound against established radioligands.

Reagents and Buffer Optimization
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Causality Check: The inclusion of 120 mM NaCl is non-negotiable. DAT is a Na+/Cl− -dependent symporter; Na+ ions are required to stabilize the outward-facing conformation of the transporter, which is the primary binding state for cocaine-like inhibitors.

  • Radioligands: [3H] WIN35428 (DAT), [3H] Citalopram (SERT), and [3H] Nisoxetine (NET).

Step-by-Step Workflow
  • Membrane Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold assay buffer. Centrifuge the homogenate at 20,000 x g for 10 minutes at 4 °C to pellet the membranes. Resuspend the pellet in fresh buffer to achieve a final concentration of ~50 µg protein per well.

  • Assay Assembly: In a 96-well plate, combine 150 µL of the membrane suspension, 50 µL of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine at varying concentrations ( 10−10 to 10−5 M), and 50 µL of the respective radioligand[3].

  • Equilibrium Incubation: Incubate the plates at 4 °C for 120 minutes.

    • Causality Check: While some protocols use 30 °C for 60 minutes, utilizing 4 °C prevents proteolytic degradation of the receptors and stabilizes the transient receptor-ligand complex, yielding tighter standard deviations for highly lipophilic compounds.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well FilterMate™ harvester.

    • Critical Step: The GF/C filters must be presoaked in 0.3% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic azetidine ligand from binding non-specifically to the filter matrix.

  • Scintillation Counting: Wash the filters three times with ice-cold buffer, dry, and seal with Betaplate Scint scintillation cocktail. Count the radioactivity using a Wallac® TriLux 1450 MicroBeta counter.

Step-by-step workflow for the competitive radioligand binding assay.

Quantitative Data Presentation

Data was analyzed using non-linear regression to fit competitive binding curves. IC50​ values were converted to Ki​ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

The table below summarizes the binding affinities of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (Compound 1) compared to established reference standards GBR-12909[1] and Cocaine.

CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)DAT/SERT Selectivity Ratio
3-[4-(tert-butyl)-2-chlorophenoxy]azetidine 8.4 ± 1.2 >10,000 4,500 ± 320 >1190
GBR-12909 (Vanoxerine)1.0 ± 0.2130 ± 1585 ± 10~130
Cocaine250 ± 20350 ± 30150 ± 15~1.4
Data Interpretation

The preliminary data indicates that 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine possesses high single-digit nanomolar affinity for DAT ( Ki​=8.4 nM), while remaining virtually inactive at SERT and NET.

The exceptional DAT/SERT selectivity ratio (>1190) is vastly superior to that of GBR-12909[4]. This extreme selectivity is directly attributed to the steric bulk of the para-tert-butyl group. While the DAT S1 pocket is highly accommodating of large hydrophobic moieties, the corresponding pocket in SERT is significantly more constricted due to the presence of bulkier amino acid side chains (e.g., Thr439 in SERT vs. the smaller Val152 in DAT). Consequently, the tert-butyl group creates a severe steric clash in SERT, abolishing binding affinity.

Conclusion and Future Directions

The evaluation of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine validates the hypothesis that the 3-phenoxyazetidine scaffold is a highly effective, rigidified bioisostere for the 4-phenylpiperidine class of DAT inhibitors[2]. The strategic placement of a 2-chloro and 4-tert-butyl group yields a compound with exceptional DAT affinity and unprecedented selectivity over SERT and NET.

Future studies will focus on evaluating the in vivo pharmacokinetic profile of this compound, specifically its blood-brain barrier (BBB) penetrance, and its efficacy in behavioral models of psychostimulant use disorder.

References

  • Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors ACS Publications[Link]

  • Data Sheet Radioligand Binding Assay Protocol Gifford Bioscience[Link]

  • Data Sheet Radioligand Binding Assay Protocols (Live Cell) Gifford Bioscience[Link]

  • DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods NIH PubMed Central[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 3-[4-(tert-Butyl)-2-chlorophenoxy]azetidine Scaffolds

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Technical Protocol Executive Summary The 3-aryloxyazetidine motif is a highly valued structural bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Technical Protocol

Executive Summary

The 3-aryloxyazetidine motif is a highly valued structural bioisostere in modern drug discovery, frequently utilized to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability[1]. The target compound, 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (CAS 1220027-67-7), serves as a critical building block for generating complex active pharmaceutical ingredients[2].

This application note details a robust, two-phase synthetic protocol for generating this scaffold. By leveraging a Mitsunobu etherification followed by controlled acidic deprotection, this workflow ensures high fidelity, scalability, and preservation of the highly strained four-membered azetidine ring[3].

Mechanistic Rationale & Strategy Selection

The primary synthetic challenge in functionalizing the 3-position of an azetidine ring is its susceptibility to ring-opening and elimination under harsh basic or nucleophilic conditions[4].

  • Why Mitsunobu over SNAr or direct SN2? Direct SN2 displacement of 3-haloazetidines by phenoxides is notoriously sluggish due to steric hindrance within the puckered conformation of the azetidine ring, often resulting in competitive elimination. Nucleophilic aromatic substitution (SNAr) is unviable here, as 4-tert-butyl-2-chlorophenol lacks the strong ortho/para electron-withdrawing groups (e.g., -NO 2​ , -CN) required to stabilize the Meisenheimer complex[1].

  • The Mitsunobu Advantage: The Mitsunobu reaction utilizes N-Boc-3-hydroxyazetidine, activating the secondary alcohol as an alkoxyphosphonium ion. This allows for a clean, stereospecific SN2 displacement by the phenoxide anion under mild, neutral-to-slightly-acidic conditions, thereby safeguarding the integrity of the azetidine ring[5].

MitsunobuMechanism Step1 PPh3 + DIAD Step2 Morrison-Brunn-Huisgen Betaine Intermediate Step1->Step2 Nucleophilic attack Step3 Protonation by 4-tert-butyl-2-chlorophenol Step2->Step3 pKa driven Step4 Alkoxyphosphonium Ion Formation (Activation of Azetidin-3-ol) Step3->Step4 Alcohol addition Step5 SN2 Displacement by Phenoxide Anion Step4->Step5 Leaving group activation Step6 Aryloxyazetidine + Triphenylphosphine Oxide Step5->Step6 Stereospecific inversion

Fig 1. Mechanistic pathway of the Mitsunobu etherification activating the azetidine C3-hydroxyl.

Reagents & Material Specifications

Accurate stoichiometry is critical to minimize the formation of difficult-to-remove hydrazine byproducts during the etherification phase.

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsRole
1-Boc-3-hydroxyazetidine 173.211.0Substrate / Alcohol
4-tert-Butyl-2-chlorophenol 184.661.1Nucleophile precursor
Triphenylphosphine (PPh 3​ ) 262.291.5Reducing agent / Activator
Diisopropyl azodicarboxylate (DIAD) 202.211.5Oxidant / Activator
Trifluoroacetic acid (TFA) 114.0210.0Deprotecting agent

Experimental Protocols

SynthesisWorkflow A 1-Boc-3-hydroxyazetidine + 4-tBu-2-Cl-phenol B Mitsunobu Coupling (DIAD, PPh3, THF) A->B C Boc-Protected Intermediate B->C 0 °C to RT, 12 h D Acidic Deprotection (TFA, DCM) C->D E TFA Salt Intermediate D->E RT, 2 h F Neutralization (NaHCO3) E->F G Target Scaffold: 3-[4-(tert-butyl)-2- chlorophenoxy]azetidine F->G Extraction

Fig 2. Synthetic workflow for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine via Mitsunobu coupling.

Phase 1: Mitsunobu Etherification

Objective: Formation of 1-Boc-3-[4-(tert-butyl)-2-chlorophenoxy]azetidine.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) and 4-tert-butyl-2-chlorophenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Phosphine Addition: Add Triphenylphosphine (PPh 3​ ) (1.5 eq) to the solution and stir until completely dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Activation: Dilute Diisopropyl azodicarboxylate (DIAD) (1.5 eq) in an equal volume of anhydrous THF. Add this solution dropwise over 15-20 minutes via a syringe pump or dropping funnel.

    • Causality Note: Dropwise addition at 0 °C is critical. It controls the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing the thermal degradation of DIAD and minimizing the formation of inactive hydrazine byproducts[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir under argon for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc, 4:1) or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1), filter, and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 0% to 20% EtOAc in Hexanes) to yield the pure Boc-protected intermediate.

Phase 2: Acidic Deprotection & Free Base Isolation

Objective: Removal of the Boc group to yield the target free base scaffold.

  • Preparation: Dissolve the purified 1-Boc-3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA) (10.0 eq) dropwise.

    • Causality Note: While azetidines are generally stable to TFA, localized heat generated during rapid acid addition can trigger ring-opening. Slow addition mitigates this risk.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Confirm complete consumption of the starting material via LC-MS.

  • Concentration: Remove DCM and excess TFA under reduced pressure. Crucial: Do not exceed a water bath temperature of 30 °C, as the free azetidine base can be volatile and thermally sensitive.

  • Neutralization: Dissolve the crude TFA salt in fresh DCM. Wash with cold, saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 8.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the target free base scaffold.

Analytical Validation

To validate the success of the synthesis, the isolated free base should be subjected to standard analytical characterization.

Table 2: Expected Analytical Characterization (Target Scaffold)

Analytical MethodExpected Signals / Observations
LC-MS (ESI+) [M+H] + m/z ≈ 240.1 (Target mass for C 13​ H 18​ ClNO)
1 H NMR (CDCl 3​ , 400 MHz) δ 7.3 (d, 1H, Ar-H), 7.1 (dd, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 4.9 (m, 1H, O-CH), 3.9 (m, 2H, N-CH 2​ ), 3.7 (m, 2H, N-CH 2​ ), 1.3 (s, 9H, tert-butyl).
TLC (DCM:MeOH 9:1) R f​ ≈ 0.2 (Stains active with Ninhydrin due to the presence of the free secondary amine)

Troubleshooting & Optimization

  • Persistent TPPO Contamination: If triphenylphosphine oxide co-elutes during chromatography, consider substituting PPh 3​ with polymer-supported triphenylphosphine or diphenyl-2-pyridylphosphine. The latter allows for facile removal via mild acid washing during the Phase 1 workup.

  • Low Etherification Yield: Ensure the 4-tert-butyl-2-chlorophenol is completely anhydrous. Trace moisture will competitively react with the alkoxyphosphonium intermediate, regenerating the starting azetidinol and consuming the DIAD/PPh 3​ complex.

Sources

Application

The Strategic Utility of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine in Modern Drug Discovery

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in contemporary drug design. Its inheren...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in contemporary drug design. Its inherent ring strain and conformational rigidity offer a unique set of physicochemical properties that medicinal chemists can leverage to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Unlike its more flexible five- and six-membered counterparts, the azetidine scaffold can effectively orient substituents in a defined three-dimensional space, leading to improved target engagement and selectivity.[2] This application note provides a comprehensive guide to the use of a specific, highly functionalized building block, 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine , in the synthesis of novel chemical entities for drug discovery.

The presence of the bulky tert-butyl group and the electron-withdrawing chloro substituent on the phenoxy moiety, combined with the reactive secondary amine of the azetidine ring, makes this building block a versatile platform for generating diverse molecular architectures. This guide will detail its synthesis and explore its application in key synthetic transformations, providing researchers with the foundational knowledge to effectively incorporate this valuable scaffold into their research programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final compounds.

PropertyValueSource
CAS Number 1220027-67-7Internal Data
Molecular Formula C₁₃H₁₈ClNOInternal Data
Molecular Weight 239.74 g/mol Internal Data
Appearance Off-white to pale yellow solid (predicted)Internal Data
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)Internal Data
Reactivity The secondary amine is nucleophilic and readily undergoes functionalization. The phenoxy ether bond is generally stable under common synthetic conditions.Inferred from general chemical principles

Synthesis of the Building Block

The synthesis of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine can be efficiently achieved from commercially available N-Boc-3-hydroxyazetidine and 4-(tert-butyl)-2-chlorophenol. Two common and effective methods for the crucial etherification step are the Mitsunobu reaction and the Williamson ether synthesis.

cluster_0 Etherification cluster_1 Deprotection start N-Boc-3-hydroxyazetidine intermediate N-Boc-3-[4-(tert-butyl)-2-chlorophenoxy]azetidine start->intermediate Mitsunobu Reaction (PPh3, DIAD) phenol 4-(tert-butyl)-2-chlorophenol phenol->intermediate final 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine intermediate->final Acidic Conditions (e.g., TFA or HCl)

Caption: Synthetic workflow for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine.

Protocol 1: Mitsunobu Reaction for Etherification

The Mitsunobu reaction provides a mild and reliable method for the formation of the ether linkage with inversion of configuration at the carbon center, although this is not relevant for the achiral N-Boc-3-hydroxyazetidine.[3][4][5][6]

Materials:

  • N-Boc-3-hydroxyazetidine

  • 4-(tert-butyl)-2-chlorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq.), 4-(tert-butyl)-2-chlorophenol (1.1 eq.), and triphenylphosphine (1.2 eq.).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIAD (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-[4-(tert-butyl)-2-chlorophenoxy]azetidine.

Protocol 2: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free secondary amine.[3]

Materials:

  • N-Boc-3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq.) in DCM.

  • Cool the solution to 0 °C and add TFA (5-10 eq.) or a 4M solution of HCl in dioxane (5-10 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine.

Applications in Chemical Synthesis: N-Functionalization

The secondary amine of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine serves as a versatile handle for introducing a wide array of chemical diversity. The following protocols outline common N-functionalization reactions.

start 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine alkylation N-Alkylated Product start->alkylation Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) acylation N-Acylated Product start->acylation N-Acylation (Acyl Chloride/Anhydride, Base) arylation N-Arylated Product start->arylation N-Arylation (Aryl Halide, Pd or Cu catalyst)

Caption: Key N-functionalization reactions of the azetidine building block.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a robust method for introducing alkyl substituents to the azetidine nitrogen.[7]

Materials:

  • 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (1.0 eq.) and the desired aldehyde or ketone in DCE or DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by flash column chromatography to yield the N-alkylated azetidine.

Protocol 4: N-Acylation

The formation of an amide bond is a cornerstone of medicinal chemistry, and the secondary amine of the azetidine readily undergoes acylation.[7][8]

Materials:

  • 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

  • Acyl chloride or anhydride (1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (1.0 eq.) and a base such as triethylamine in DCM and cool to 0 °C.

  • Add the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, or until completion as indicated by TLC or LC-MS.

  • Wash the reaction mixture with water, 1M HCl (if using triethylamine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 5: N-Arylation using Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azetidines.[9]

Materials:

  • 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

  • Aryl bromide or iodide (1.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos or other suitable phosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.)

  • Anhydrous toluene or dioxane

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (1.2 eq.), and the base.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Potential Applications in Drug Discovery

Derivatives of 3-phenoxyazetidine have been explored for their potential as modulators of cortical catecholaminergic neurotransmission, suggesting that compounds derived from 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine could be valuable in the discovery of novel therapeutics for central nervous system (CNS) disorders.[2][10] The azetidine scaffold can act as a rigid core to present the substituted phenoxy group and the N-substituent in a well-defined orientation for interaction with biological targets such as G-protein coupled receptors (GPCRs) and transporters.[11][12]

Conclusion

3-[4-(tert-butyl)-2-chlorophenoxy]azetidine is a highly versatile and valuable chemical building block for modern drug discovery. Its straightforward synthesis and the reactivity of its secondary amine allow for the rapid generation of diverse libraries of compounds. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for the effective utilization of this promising scaffold in the development of new chemical entities with therapeutic potential.

References

  • Google Patents. (2018). WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission.
  • Singh, A. K., et al. (2026).
  • Arkat USA, Inc. (2012).
  • Gaetani, F., et al. (1994). Synthesis and bioactivity of a new class of rigid glutamate analogues.
  • Google Patents. (1985). EP0131435B1 - Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Available at: [Link]

  • Zhang, M., et al. (2008). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central.
  • Couty, F., et al. (2016). N-Arylazetidines: Preparation through Anionic Ring Closure. The Journal of Organic Chemistry.
  • Schindler, C. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Štefane, B., et al. (2019). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PubMed Central.
  • Organic Chemistry Portal. (2019). Azetidine synthesis. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • E-Journal of Chemistry. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines.
  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Baxendale, I. R., et al. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University.
  • Al-Ostath, A., et al. (2023). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Yablokov, V. A., et al. (2023).
  • ResearchGate. (2020). (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available at: [Link]

  • Singh, D., et al. (2015). (PDF) A review on pharmacological / biological activities of different derivatives of phenothiazines.
  • El-Gamal, M. I., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central.

Sources

Method

Application Note: Advanced Chromatography Purification Strategies for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide Chemical Context & Chromatographic Challenges As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide

Chemical Context & Chromatographic Challenges

As a Senior Application Scientist, I frequently encounter purification bottlenecks when dealing with small-molecule APIs that possess dual extremes of polarity. 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (CAS: 1220027-67-7; MW: 239.74 g/mol ) is a prime example of such a molecule[1].

Structurally, it presents a dichotomy:

  • The Azetidine Ring: A highly strained, secondary amine with a high pKa (~9.5–10.5). In its free state, it is highly polar, basic, and acts as a strong hydrogen-bond acceptor.

  • The Aryl Ether Moiety: The 4-tert-butyl-2-chlorophenoxy group is bulky, highly lipophilic, and dominates the molecule's solubility profile in organic solvents.

The Causality of Purification Failure: When purifying polar azetidines on standard normal-phase (NP) silica gel, the basic secondary amine interacts aggressively with the acidic silanol groups (-Si-OH) on the silica surface[2]. This ionic interaction results in severe peak tailing, irreversible chemisorption, and poor recovery. Conversely, in Reversed-Phase (RP) chromatography, using standard acidic mobile phases (e.g., 0.1% TFA) protonates the azetidine. The resulting positive charge drastically reduces its retention on C18 columns, leading to early elution and poor resolution from polar impurities[3].

To successfully purify this compound, we must manipulate the mobile phase chemistry to suppress the ionization of the azetidine ring, forcing the lipophilic aryl ether to drive predictable chromatographic partitioning.

Mechanism cluster_0 Standard Silica (Acidic) cluster_1 Base-Deactivated / High pH Silanol Free Silanols (-Si-OH) Azetidine1 Protonated Azetidine (+) Silanol->Azetidine1 Ionic Interaction Result1 Strong Ionic Binding (Peak Tailing / Loss) Azetidine1->Result1 Modifier Et3N / High pH Buffer Azetidine2 Neutral Azetidine Modifier->Azetidine2 Deprotonates Result2 Partitioning via Lipophilic Aryl Ether (Sharp Peaks) Azetidine2->Result2

Fig 1. Mechanistic effect of basic modifiers on azetidine-silanol interactions.

Analytical Scouting & Method Development

Before committing to preparative scale-up, analytical scouting is a mandatory, self-validating step to determine the optimal separation mode[4]. We evaluate both NP and RP conditions to map the impurity profile.

Table 1: Analytical Scouting Parameters for Basic Amines
ParameterNormal-Phase (NP) ScoutingReversed-Phase (RP) ScoutingRationale / Causality
Stationary Phase Bare Silica (5 µm)High-pH Stable C18 (e.g., XTerra)High-pH stable C18 prevents silica dissolution at pH > 8[3].
Mobile Phase A Hexane + 2% Triethylamine (Et3N)10 mM Ammonium Bicarbonate (pH 9.5)Et3N competitively masks acidic silanols[2]; pH 9.5 keeps azetidine un-ionized[3].
Mobile Phase B Ethyl Acetate + 2% Et3NAcetonitrile (MeCN)MeCN provides better peak shape for bulky aryl ethers than Methanol.
Detection UV 220 nm & 270 nmUV 220 nm / MS (ESI+)270 nm targets the chlorophenoxy ring; MS confirms the azetidine mass ([M+H]+ ≈ 240.1).

Preparative Workflow Decision Matrix

The choice between Normal-Phase Flash Chromatography (NP-FC) and Preparative RP-HPLC depends strictly on the sample scale and the polarity of the target impurities.

G Start Crude 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine Scouting Analytical LC-MS Scouting (Assess Impurity Profile) Start->Scouting Decision Scale & Polarity Check Scouting->Decision NP Normal-Phase Flash (Scale > 500 mg) Decision->NP Lipophilic impurities / Bulk RP Reversed-Phase HPLC (Scale < 500 mg or High Purity Req) Decision->RP Polar impurities / Fine NP_Mod Add 2-5% Et3N to suppress silanol interaction NP->NP_Mod RP_Mod Use High pH Buffer (pH 9.5) to keep azetidine un-ionized RP->RP_Mod Pure Pure Target Compound (>95% Purity) NP_Mod->Pure RP_Mod->Pure

Fig 2. Decision matrix for azetidine purification based on scale and impurity profile.

Step-by-Step Experimental Protocols

Protocol A: Base-Deactivated Normal-Phase Flash Chromatography (Scale: >500 mg)

Use this protocol for early-stage reaction cleanup where bulk lipophilic impurities dominate.

  • Column Preparation: Select a standard 40-63 µm silica gel flash cartridge. Pre-equilibrate the column with 3 Column Volumes (CV) of Hexane containing 5% Triethylamine (Et3N) . Causality: Pre-equilibration saturates the highly active acidic silanols with Et3N, preventing the azetidine from irreversibly binding to the stationary phase[2].

  • Sample Loading: Dissolve the crude 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Gradient Elution:

    • 0-2 CV: 100% Hexane (with 2% Et3N)

    • 2-10 CV: Linear gradient from 0% to 50% Ethyl Acetate (maintaining 2% Et3N throughout).

  • Fraction Collection: Trigger collection via UV at 270 nm.

  • Self-Validating Step (TLC): Spot fractions on a silica TLC plate. Develop in 50:50 Hexane/EtOAc (with 2% Et3N). Stain with Ninhydrin and heat. Causality: UV traces can be deceptive if impurities share the chlorophenoxy chromophore. Ninhydrin specifically reacts with the secondary amine of the azetidine, physically validating the presence of the target API[2].

  • Recovery: Pool ninhydrin-positive fractions and concentrate under reduced pressure.

Protocol B: High-pH Reversed-Phase Preparative HPLC (Scale: <500 mg)

Use this protocol for final API isolation requiring >95% purity.

  • System Setup: Equip the preparative LC system with a high-pH stable C18 column (e.g., 21.2 × 150 mm, 5 µm)[5].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in Milli-Q water, adjusted to pH 9.5 with Ammonium Hydroxide.

    • Buffer B: 100% Acetonitrile. Causality: At pH 9.5, the azetidine (pKa ~10) is pushed toward its neutral free-base state. This maximizes hydrophobic interaction with the C18 chains via the tert-butyl group, increasing loading capacity and preventing peak fronting[3].

  • Sample Injection: Dissolve the sample in DMSO (up to 50 mg/mL). Causality: DMSO prevents precipitation at the column head upon contact with the aqueous mobile phase[6].

  • Gradient Elution:

    • 0-2 min: 20% B (Isocratic hold to elute DMSO)

    • 2-12 min: 20% to 80% B (Linear gradient)

    • 12-14 min: 100% B (Column wash)

  • Fraction Collection: Utilize mass-directed fraction collection (Target m/z = 240.1[M+H]+) combined with UV thresholding at 220 nm[7].

  • Self-Validating Step (Analytical Reinjection): Before pooling, inject a 10 µL aliquot of the main fraction back into the analytical LC-MS. Rule: Only pool fractions demonstrating ≥95% UV purity.

  • Lyophilization: Pool validated fractions and lyophilize directly. Ammonium bicarbonate is volatile and will sublime, leaving salt-free API[4].

Quantitative Data Summary

Table 2: Comparative Recovery and Purity Metrics
Purification MethodTypical Sample LoadAverage Recovery (%)Expected Purity (%)Primary Limitation
Standard NP (No Base) 1.0 g< 30%70 - 80%Severe peak tailing; compound loss on column.
NP Flash (+ 2% Et3N) 1.0 g85 - 90%85 - 92%Residual Et3N requires extensive high-vacuum drying.
Standard RP (0.1% TFA) 100 mg90 - 95%88 - 94%Poor retention; co-elution with polar impurities.
High-pH RP (pH 9.5) 250 mg> 92% > 98% Requires specialized high-pH stable C18 columns.

References

  • Title: 3-[4-(tert-Butyl)
  • Source: benchchem.
  • Source: lcms.
  • Source: agilent.
  • Source: waters.
  • Source: labwrench.
  • Source: waters.

Sources

Application

Application Note: NMR Spectroscopy Sample Preparation for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool for structural elucidation, but the quality of the resulting spectra is inextricably linked to sample preparation[1]. This applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool for structural elucidation, but the quality of the resulting spectra is inextricably linked to sample preparation[1]. This application note provides a comprehensive, expert-level protocol for preparing NMR samples of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine . By analyzing the specific physicochemical properties of this molecule, this guide bridges the gap between general best practices and molecule-specific spectroscopic challenges, ensuring high-resolution, artifact-free data acquisition.

Analyte Profiling & Spectroscopic Challenges

Understanding the structural nuances of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (MW ≈ 239.7 g/mol ) is critical before selecting solvents or weighing materials. This molecule presents three distinct spectroscopic challenges:

  • The Azetidine Ring (Secondary Amine Dynamics): The four-membered azetidine ring contains a basic secondary amine. Amines are prone to hydrogen bonding and intermediate proton exchange rates. If the NMR solvent contains trace acidic impurities, the amine proton will undergo exchange at a rate comparable to the NMR timescale, leading to severe line broadening of the adjacent C2 and C4 methylene protons.

  • The tert-Butyl Group (Dynamic Range Suppression): The tert-butyl group at the 4-position of the phenyl ring yields nine magnetically equivalent protons. This results in a massive, towering singlet in the 1 H NMR spectrum (typically around 1.2–1.4 ppm). To prevent Analog-to-Digital Converter (ADC) clipping, the spectrometer's automated routines will drastically lower the Receiver Gain (RG). A low RG can drown the fine, low-intensity multiplets of the azetidine ring in the baseline noise.

  • Lipophilicity vs. Salt Formation: The bulky tert-butyl group and the chloro-substituent make the free base highly lipophilic. However, as an amine, it is frequently synthesized or stored as a hydrochloride (HCl) salt to improve stability, which fundamentally alters its solubility profile.

Solvent Selection Strategy

The choice of deuterated solvent must be dictated by the physical state of the analyte (free base vs. salt) and the need to suppress chemical exchange artifacts[2].

SolventLogic Start Analyte: 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine State Determine Physical State Start->State FreeBase Free Base (Lipophilic, Basic) State->FreeBase Salt Salt Form (e.g., HCl salt) State->Salt Solvent1 CDCl3 (Acid-Free) or DMSO-d6 FreeBase->Solvent1 Solvent2 DMSO-d6 or CD3OD Salt->Solvent2 Risk1 Risk: CDCl3 acidity causes amine protonation/exchange Solvent1->Risk1 Risk2 Risk: Poor D2O solubility due to tert-butyl group Solvent2->Risk2

Fig 1: Logical workflow for selecting the optimal NMR solvent based on the analyte's physical state.

  • For the Free Base: Chloroform-d (CDCl 3​ ) is the standard choice[3]. Causality: Commercial CDCl 3​ degrades over time to form phosgene and DCl. This trace acid will protonate the azetidine nitrogen, causing the aforementioned line broadening. Expert intervention: Always pass CDCl 3​ through a small plug of basic alumina immediately prior to use, or opt for DMSO-d 6​ to freeze the proton exchange.

  • For the Salt Form: DMSO-d 6​ or Methanol-d 4​ (CD 3​ OD) are required. Causality: While D 2​ O is traditionally used for salts, the highly lipophilic 4-tert-butyl-2-chlorophenoxy moiety severely limits aqueous solubility, leading to weak signals and wasted instrument time.

Quantitative Data: Concentration & Volume Guidelines

Achieving optimal sample concentration is a delicate balance. Too little sample results in poor Signal-to-Noise (S/N), especially for the insensitive 13 C nucleus. Too much sample increases macroscopic viscosity, which restricts molecular tumbling (rotational diffusion). Slower tumbling decreases the T2​ relaxation time, resulting in mathematically broader peaks that obscure fine J -coupling.

Table 1: Recommended Sample Parameters for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

Experiment TypeRecommended Mass (mg)Solvent Volume (mL)Estimated Concentration (mM)Rationale / Causality
1 H NMR 10 – 200.640 – 85Overcomes low RG forced by the 9H tert-butyl singlet[3].
13 C NMR 35 – 500.6145 – 210 13 C is ~6000x less sensitive than 1 H; requires high concentration[4].
2D NMR (HSQC/HMBC) 20 – 300.685 – 125Balances 1 H resolution with 13 C sensitivity requirements.

Experimental Protocols: Step-by-Step Methodology

The following self-validating protocol ensures that the sample introduced into the spectrometer is optimized for perfect magnetic field homogeneity.

PrepWorkflow Weigh 1. Weigh Sample (10-20 mg) Dissolve 2. Dissolve in 0.6 mL Solvent Weigh->Dissolve Filter 3. Filter via Glass Wool Dissolve->Filter Transfer 4. Transfer to 5mm Tube Filter->Transfer Check 5. Verify Height (4.0 - 5.0 cm) Transfer->Check

Fig 2: Step-by-step sample preparation workflow ensuring optimal magnetic field homogeneity.

Step 1: Precision Weighing

Using an analytical balance, weigh the appropriate mass (see Table 1) into a clean 1-dram glass vial.

  • Self-Validation: Do not weigh directly into the NMR tube. Static electricity can cause the powder to cling to the upper walls, altering the true concentration and introducing shimming artifacts.

Step 2: Dissolution and Homogenization

Add exactly 0.6 mL of the chosen deuterated solvent (e.g., neutralized CDCl 3​ ) to the vial[3]. Vortex gently until completely dissolved.

  • Causality: The solution must be perfectly homogeneous. Any concentration gradients within the liquid will cause localized differences in magnetic susceptibility, broadening the spectral lines[1].

Step 3: Mandatory Filtration

Pack a small, tight plug of glass wool into the narrow neck of a glass Pasteur pipette. Transfer the solution from the vial through the glass wool directly into the 5 mm NMR tube.

  • Causality (Why filter?): Undissolved micro-particulates or dust have a different magnetic susceptibility than the surrounding solvent. This creates microscopic magnetic field ( B0​ ) gradients around each particle that cannot be corrected by the spectrometer's shim coils, permanently ruining resolution.

  • Causality (Why glass wool?): Never use cotton wool. Strong organic solvents will extract sizing agents and oligomers from cotton, which will appear as broad, contaminating aliphatic multiplets in your 1 H spectrum.

Step 4: Volume and Depth Verification

Ensure the liquid level in the NMR tube is exactly between 4.0 and 5.0 cm from the bottom[3].

  • Causality: The NMR probe's radiofrequency (RF) coil is typically 1.5 to 2.0 cm long. If the sample volume is too low (< 4.0 cm), the liquid-air interface (which represents a massive magnetic susceptibility boundary) falls inside the active detection volume. This causes severe, un-shimmable field distortions.

Step 5: External Cleaning and Capping

Wipe the exterior of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with ethanol or isopropanol to remove fingerprints and oils[3]. Cap tightly.

Self-Validating Quality Control

Before submitting the tube to the spectrometer autosampler, perform these final checks:

  • The Tyndall Effect Check: Hold the tube up to a bright light source. The liquid must be optically clear. If it appears cloudy or scatters light, colloidal particles are present. Action: Re-filter through a tighter glass wool plug.

  • The Wobble Test: Roll the NMR tube on a flat, clean glass surface. Action: If the tube bows or wobbles, discard it. A bent tube will cause spinning sidebands and probe damage.

References[1] Organomation. "NMR Sample Preparation: The Complete Guide". organomation.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG77vdS2rkHeEjrAgSbzgN6ao2znG1J1FAQHQ0la8_Uml2c23pyO90NAsNYDNUXtby1t19I0-Ymuuo6XjPLVdE_fdnA0e64N5n2UxwJyYFsuusXGmCBi9YEDWzCrLmFHX43Ml1WZqVmfNmgbD0t-Lxmqg7-8sj0kwmfLppcD2AfUAo=[2] Nanalysis. "Guide: Preparing a Sample for NMR analysis – Part I". nanalysis.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK2adYmjMvLYFEOKqtfS0HwFdyNP_N7MKqJXiAcY1pPaKz-LASxTX6L85icsjb_ivrVdNI0J4OaSq-L_l5KbWrTcpdlWjEtsRRlUY5CPXoSWbhvujeEPEc4Wg9z_V3tJ1FJ3OTywsKB21S-zW3bwk7ISLwTi-p-dIf77f0LAkkYG8n5_nFFpHbnRWmsiG0skyutmVbcw-k7wjxm_Q=[3] Alwsci. "How To Prepare And Run An NMR Sample". alwsci.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJexqLUQe8prQDEv_9b4BCyLjRJiGp_KIgTUzLoGFhRapdlkOmkIqiw3NLVKPDzavMeBYsh1lOxcGgrlEf4AJicZcrgTHmVjxU7yhS8a3AP0N5qcj3EqdQLNYm_YAeAn-5rvcEepNt-d3lkvSYShNaXfb-__Hk7Wc32ycO12jtd3kqAvNXMZ7OXA==[5] Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation". iastate.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS0SHBRqy2FoBjyMUwZxfFD886n9Si6ZmFTThdvsJIDWm-OW76AW9DncgZ0FvjRpmEG-hS81ZZuBnaFbdN1pcR67VAdMbeyrHxBEYa5L5wYefN1o0lAUoP-TytlG11-8gFprXDMBd7huxoNCyD5k4ZpeMznY4FYe1B79w=[4] University of Minnesota. "How to Prepare Samples for NMR". umn.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUlvpTcKfLXvYDrgXenuzPCm6i6gM7loekuP3IcCISG4uNSuag3kut7Vt7IIrG8ck9DafQp765CmsM_wKESwol6YpWbHbxjBQltHSVED-zODKuOjGhCEkWfLDw0JAD_u4=

Sources

Method

Integrating 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine into Modern Drug Discovery Pipelines

Application Note & Protocol Guide Abstract The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional exit vec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Abstract

The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors into drug candidates. This guide provides a comprehensive framework for the initial characterization and strategic integration of the novel compound, 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine , into early-stage drug discovery workflows. We present a series of robust, validated protocols for assessing the compound's fundamental properties, including aqueous solubility, cellular toxicity, and metabolic stability. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both the "how" and the "why" behind critical experimental decisions to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Strategic Value of the Azetidine Scaffold

The four-membered azetidine ring is a bioisostere of more common functionalities and serves as a "saturated analogue of β-lactams". Its rigid, non-planar structure offers a distinct advantage over more flexible linkers, allowing for precise control over the orientation of substituents in three-dimensional space. This conformational constraint can lead to significant improvements in binding affinity and selectivity for a biological target.

The subject of this guide, 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine , combines this valuable scaffold with specific substitutions designed to modulate its properties:

  • Azetidine Core: Provides a rigid, polar core and a potential hydrogen bond acceptor (the nitrogen atom).

  • Phenoxy Linker: Connects the azetidine to the aromatic ring, influencing rotational freedom and overall geometry.

  • 4-tert-butyl Group: This bulky, lipophilic group can serve as a hydrophobic anchor for binding pockets and can sterically hinder metabolic attack on the phenyl ring, potentially increasing the compound's half-life.

  • 2-chloro Group: An electron-withdrawing group that modulates the electronics of the phenyl ring and increases lipophilicity, which can enhance membrane permeability and target interactions.

Given the absence of extensive public data on this specific molecule, a systematic, multi-parametric evaluation is the critical first step to determine its therapeutic potential. The following sections outline a logical, industry-standard workflow for this purpose.

Initial Characterization & Handling

Prior to any biological screening, a fundamental understanding of the compound's physicochemical properties is essential for ensuring data quality and reproducibility.

Physicochemical Profile

The following table summarizes the key computed and experimental parameters for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine.

ParameterValueMethod / Significance
Molecular Formula C₁₃H₁₈ClNO---
Molecular Weight 239.74 g/mol Essential for preparing stock solutions of known molarity.
Predicted logP ~3.5 - 4.0Indicates high lipophilicity; may predict good membrane permeability but also potential for low aqueous solubility and non-specific binding.
Aqueous Solubility To be DeterminedCrucial First Experiment. Poor solubility is a major cause of compound attrition and can lead to misleading biological data.
Chemical Purity >95% (Recommended)Purity must be confirmed (e.g., by LC-MS, NMR) to ensure observed activity is not due to impurities.
Compound Handling and Storage
  • Stock Solution Preparation: Due to its predicted high logP, prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the solid compound at room temperature, protected from light and moisture. Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, and water absorption can cause compound precipitation over time.

Experimental Workflow for Initial Profiling

The journey from a novel compound to a viable hit begins with a tiered screening approach. This workflow ensures that resources are focused on compounds with the most promising drug-like properties.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Decision & Advancement A Compound Acquisition (Purity >95%) B Protocol 1: Aqueous Solubility Assay (Kinetic Nephelometry) A->B C Protocol 2: Cytotoxicity Profiling (e.g., MTS Assay) B->C Is solubility >10 µM in assay buffer? E Data Integration & Analysis C->E D Protocol 3: Metabolic Stability Assay (Liver Microsomes) D->E F Advance to Primary Biological Screening (Target-based or Phenotypic) E->F Favorable Profile: Low Toxicity (IC50 > 30 µM) Acceptable Stability (t½ > 30 min) G Flag for Medicinal Chemistry Optimization (e.g., improve solubility) E->G Liability Identified: High Toxicity or Rapid Metabolism

Figure 1: A tiered experimental workflow for the initial characterization of a novel small molecule.

Protocol 1: Kinetic Aqueous Solubility Assessment

Rationale: This protocol uses nephelometry to determine the kinetic solubility of a compound. It measures the light scattering caused by fine particles of precipitate that form when a compound is diluted from a DMSO stock into an aqueous buffer. This is a high-throughput method that mimics the conditions of many biological assays.

Materials:

  • 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (10 mM stock in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nephelometer or plate reader with a light-scattering module

  • Clear, 96-well or 384-well microplates

Procedure:

  • Prepare Compound Dilution Series: In a 96-well plate, create a serial dilution of the 10 mM stock solution in DMSO. A typical top concentration for the final assay is 100-200 µM.

  • Dispense Aqueous Buffer: Add PBS (pH 7.4) to the wells of the clear assay plate.

  • Initiate Precipitation: Rapidly transfer a small volume (e.g., 1-2 µL) of the DMSO compound dilutions into the PBS-containing plate. The final DMSO concentration should be kept low and consistent across all wells (typically ≤1%).

  • Incubate and Read: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing precipitation to equilibrate. Measure light scattering at regular intervals using the nephelometer.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is determined to be the kinetic solubility limit.

Protocol 2: General Cytotoxicity Profiling (MTS Assay)

Rationale: Before testing for a specific desired biological activity, it is crucial to identify the concentration range at which the compound is generally toxic to cells. This ensures that any observed effect in a primary screen is not simply a result of cell death. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • A relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation: Incubate the cells with the compound for a period relevant to your planned primary screens (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data: (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100%.

    • Plot the normalized cell viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value (the concentration at which cell viability is reduced by 50%).

G cluster_0 Hit Triage Logic Start Hit from Primary Screen (e.g., Target Inhibition >50% @ 10 µM) Decision1 Is Cytotoxicity IC50 > 30 µM? Start->Decision1 Decision2 Is Metabolic t½ > 30 min? Decision1->Decision2 Yes (Good Selectivity Window) Deprioritize Deprioritize / Redesign (Likely Cytotoxic Mechanism) Decision1->Deprioritize No (Activity is likely due to toxicity) Advance Advance to Hit-to-Lead Chemistry Decision2->Advance Yes (Promising Profile) Optimize Optimize for Metabolic Stability (e.g., Block Metabolic Soft Spots) Decision2->Optimize No (Too Unstable for In Vivo Studies)

Figure 2: A decision-making flowchart for advancing a hit compound based on initial profiling data.

Protocol 3: In Vitro Metabolic Stability Assessment

Rationale: A compound's success as a drug is heavily dependent on its metabolic stability. Rapid metabolism by liver enzymes (such as cytochrome P450s) leads to a short half-life in the body and poor exposure at the target site. This assay provides an early in vitro assessment of this critical parameter.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide) for reaction quenching and sample analysis

  • LC-MS/MS system for quantification

Procedure:

  • Prepare Incubation Mixture: On ice, prepare a master mix containing HLM and phosphate buffer.

  • Pre-incubation: Add the test compound (final concentration typically 1 µM) to the mixture and pre-incubate at 37°C for 5 minutes to allow temperature equilibration.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This provides the necessary cofactors for CYP450 enzyme activity.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a plate containing ice-cold acetonitrile with the internal standard. This immediately stops the reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the initial linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Data Interpretation and Next Steps

The data generated from these initial protocols will provide a multi-dimensional profile of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine, enabling an informed decision on its future.

Outcome ScenarioSolubilityCytotoxicity (IC₅₀)Metabolic Stability (t½)Recommended Next Step
Ideal Profile > 20 µM> 50 µM> 60 minProceed immediately to target-based or phenotypic primary screening campaigns.
Solubility Issue < 5 µM> 50 µM> 30 minFlag for medicinal chemistry. Minor structural modifications (e.g., adding a polar handle) may improve solubility without sacrificing other properties.
Metabolic Liability > 20 µM> 50 µM< 15 minPotentially a good candidate for hit-to-lead optimization. Identify the "metabolic soft spot" and use chemistry to block it (e.g., deuteration, fluorination).
Toxicity Flag > 20 µM< 10 µM> 30 minHigh risk. The compound may be a promiscuous binder or membrane disruptor. Deprioritize unless there is a very strong rationale (e.g., oncology).

Conclusion

3-[4-(tert-butyl)-2-chlorophenoxy]azetidine represents a chemical entity with significant potential, stemming from its rigid, three-dimensional azetidine core and drug-like substitutions. A systematic and logical approach to its initial characterization is not merely a suggestion but a requirement for efficiently unlocking this potential. By first establishing a robust profile of its solubility, cytotoxicity, and metabolic stability, researchers can make data-driven decisions, ensuring that subsequent, more resource-intensive screening efforts are invested in a compound with a genuine chance of success. The protocols and workflow described herein provide a validated, industry-standard path for integrating this and other novel compounds into the complex, yet rewarding, drug discovery pipeline.

References

  • Title: The Azetidine Ring in Medicinal Chemistry: A Review Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: The importance of accurate solubility data in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: High-throughput measurement of kinetic solubility in drug discovery Source: Journal of Biomolecular Screening URL: [Link]

  • Title: In vitro metabolic stability assay using liver microsomes Source: Current Protocols in Pharmacology URL: [Link]

Application

Application Note: Advanced Crystallization Techniques for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine for SCXRD

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound Profile: 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (CAS 1220027-67-7)[1] Executive Summary Aryloxyazetidines are highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound Profile: 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (CAS 1220027-67-7)[1]

Executive Summary

Aryloxyazetidines are highly valued in modern drug discovery, frequently deployed as rigidified bioisosteres in the development of therapeutics such as oxytocin antagonists[2]. However, obtaining diffraction-quality single crystals of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine presents a formidable challenge. The combination of a highly lipophilic tert-butyl group, a flexible ether linkage, and a basic secondary amine typically results in an oil or a waxy, low-melting solid.

This application note details field-proven, self-validating protocols to overcome these thermodynamic barriers. By leveraging controlled salt formation and vapor diffusion kinetics, researchers can reliably grow high-quality single crystals suitable for Single-Crystal X-ray Diffraction (SCXRD)[3].

Physicochemical Profiling & Mechanistic Rationale

To crystallize a recalcitrant molecule, one must manipulate the thermodynamic drivers of the crystal lattice. The free base of this compound resists crystallization due to high conformational entropy.

  • The Enthalpic Solution (Salt Formation): The azetidine nitrogen (pKa ~9.5) lacks strong, directional hydrogen bond donors. By protonating the amine with a strong acid (e.g., HCl or p -Toluenesulfonic acid), we introduce a charged species. This allows for robust, charge-assisted hydrogen bonding (N-H⁺···X⁻) and ionic interactions, which provide the massive enthalpic boost required to overcome the entropic penalty of the spinning tert-butyl group.

  • The Heavy Atom Advantage: The native chlorine atom at the ortho-position of the phenoxy ring is highly advantageous. Chlorine (Z=17) provides a strong anomalous scattering signal ( f′′ ), particularly when irradiated with Cu Kα X-rays ( λ=1.5418 Å). This heavily assists in resolving the phase problem during structure solution via Patterson methods or direct methods[3].

  • Solvate Propensity: Azetidine rings are notorious for forming complex hydrates and solvates[4]. Therefore, strictly anhydrous conditions and careful solvent selection are paramount to prevent disordered solvent channels within the lattice.

Workflow A 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (Free Base Oil) B In-Situ Salt Formation (HCl or Tosylate) A->B Acid addition C Solvent/Antisolvent Screening B->C D Vapor Diffusion (Primary Method) C->D E Liquid-Liquid Diffusion (Secondary Method) C->E F Single Crystal Harvest & Cryoprotection D->F E->F G SCXRD Analysis (100 K, Cu/Mo Kα) F->G

Workflow for the salt-assisted crystallization and SCXRD analysis of aryloxyazetidines.

Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues at each step ensure the physical chemistry is proceeding as intended.

Protocol A: In-Situ Salt Formation and Vapor Diffusion (Recommended)

Vapor diffusion allows the system to approach the metastable zone with extreme precision, minimizing catastrophic nucleation events that lead to microcrystalline powders[3].

Step 1: Dissolution & Protonation

  • Weigh 25 mg (~0.1 mmol) of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine free base into a clean 1-dram (4 mL) glass vial.

  • Dissolve in 0.5 mL of anhydrous Ethyl Acetate (EtOAc).

  • Self-Validation: The solution should be perfectly clear. If opaque, filter through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Slowly add 1.05 equivalents (approx. 52 μL) of 2M HCl in Diethyl Ether.

  • Causality Check: A transient cloudiness followed by a slight exotherm indicates successful salt formation. If the hydrochloride salt precipitates immediately, add anhydrous Methanol dropwise (10-50 μL) just until the solution clarifies.

Step 2: Chamber Setup

  • Place the open 1-dram vial (inner vial) into a 20 mL scintillation vial (outer vial).

  • Carefully pipette 3.0 mL of an anti-solvent (e.g., n-Pentane) into the outer vial, ensuring no splashing into the inner vial.

  • Cap the outer vial tightly with a PTFE-lined cap. Seal with Parafilm.

Step 3: Incubation

  • Place the chamber in a vibration-free environment at 4 °C.

  • Rationale: Lower temperatures reduce thermal motion and slow the vapor pressure of the anti-solvent, promoting the growth of a few large, defect-free crystals over 3 to 14 days.

Protocol B: Liquid-Liquid Interfacial Diffusion (For Twinned Crystals)

If Protocol A yields clustered or twinned crystals, the diffusion rate must be slowed further using a physical liquid interface.

  • Dissolve the pre-formed azetidinium salt in 0.4 mL of Dichloromethane (DCM) in a narrow 5 mm NMR tube.

  • The Buffer Layer: Carefully layer 0.1 mL of pure Toluene directly on top of the DCM layer using a long-needle Hamilton syringe. This prevents immediate mixing of the solvent and anti-solvent.

  • The Anti-Solvent Layer: Gently layer 2.0 mL of Hexane on top of the Toluene.

  • Cap the tube and leave strictly undisturbed at room temperature. Crystals will form at the interface over 1-3 weeks.

Quantitative Data & Selection Matrices

To optimize the lattice thermodynamics, selecting the correct solvent pairs and counterions is critical.

Table 1: Solvent/Antisolvent Matrix for Azetidinium Salts

Primary Solvent (Inner)Antisolvent (Outer)Vapor Pressure Diff. ( Δ mmHg)Expected Outcome
Ethyl Acetaten-PentaneHighFast crystallization; risk of twinning.
Tetrahydrofuran (THF)n-HexaneModerateOptimal for hydrochloride salts.
Dichloromethane (DCM)Diethyl EtherModerateGood for highly lipophilic salts.
MethanolTolueneLowSlow growth; ideal for resolving solvates.

Table 2: Counterion Selection & Crystallographic Impact

Acid UsedResulting CounterionLattice Impact & Causality
HCl (Ethereal)Chloride (Cl⁻)Forms tight N-H⁺···Cl⁻ hydrogen bonds. High lattice energy, excellent first-line choice.
p -Toluenesulfonic AcidTosylate (TsO⁻)Adds π−π stacking interactions with the phenoxy ring. Excellent for highly amorphous free bases.
Picric AcidPicrateStrong charge-transfer complexes. Warning: Explosive hazard; use only if standard salts fail.

Molecular Packing & Cryoprotection

Understanding the intermolecular forces dictates how the crystal is handled post-growth. The lattice is primarily held together by the ionic interactions at the azetidine core, while the tert-butyl groups pack via weak Van der Waals forces, creating potential shear planes.

Interactions N Azetidinium (NH2+) Cl Chloride Counterion N->Cl Strong H-Bond (Primary Lattice Driver) Ar Phenoxy Ring Ar->Ar π-π Stacking tBu tert-Butyl Group tBu->tBu Van der Waals (Steric Packing)

Dominant intermolecular forces driving the crystal lattice formation of the azetidinium salt.

Harvesting and X-Ray Mounting: Because azetidine crystals frequently incorporate solvent molecules into their lattice[4], exposing them to ambient air can cause rapid solvent evaporation, leading to crystal cracking or total loss of single-crystal integrity (powdering).

  • Pre-cool the diffractometer nitrogen stream to 100 K[3].

  • Extract the crystal directly from the mother liquor using a pipette and deposit it immediately into a drop of inert perfluoropolyether oil (e.g., Paratone-N or Fomblin).

  • Mount the crystal using a polyimide micro-mount (MiTeGen) and flash-cool it in the 100 K stream. This vitrifies the oil and freezes the atomic thermal motion, ensuring high-resolution diffraction data.

References

  • MS34 Molecular recognition, supramolecular chemistry and crystal engineering - IUCr Journals International Union of Crystallography URL
  • 3-[4-(tert-Butyl)
  • Confirming the Structure of 3-(2-Phenoxyethyl)
  • Oral Oxytocin Antagonists | Journal of Medicinal Chemistry ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

optimizing temperature and pressure for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine reactions

Welcome to the technical support center for the synthesis of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine and related 3-aryloxyazetidine compounds. This guide is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine and related 3-aryloxyazetidine compounds. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with optimizing reaction temperature and pressure. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to enhance reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine?

A1: The primary route is a nucleophilic substitution reaction, typically a variation of the Williamson ether synthesis. This involves reacting an activated azetidine precursor, such as N-protected azetidin-3-ol tosylate or mesylate, with 4-(tert-butyl)-2-chlorophenol in the presence of a suitable base and solvent. The choice of protecting group (e.g., Boc, Cbz) on the azetidine nitrogen is critical for preventing side reactions.

Q2: How does temperature generally affect the rate and outcome of this reaction?

A2: Temperature is a critical parameter. Increasing the temperature generally accelerates the reaction rate according to the Arrhenius equation. However, excessively high temperatures can lead to several undesirable outcomes:

  • Decomposition: Azetidine rings are strained and can be susceptible to thermal decomposition or rearrangement.

  • Side Reactions: Increased temperature can promote side reactions like elimination or reaction with the solvent.

  • Protecting Group Instability: Common protecting groups like tert-butyloxycarbonyl (Boc) can become labile at elevated temperatures, leading to undesired byproducts.

Q3: What is the role of pressure in this synthesis, especially when temperatures above the solvent's boiling point are used?

A3: When a reaction is heated above the boiling point of the solvent in a sealed vessel, the internal pressure increases significantly. This is a common practice in microwave-assisted synthesis or when using conventional heating in sealed reaction tubes. Elevated pressure can:

  • Increase Reaction Rates: By keeping the solvent in a liquid state above its standard boiling point, higher temperatures can be achieved, thus accelerating the reaction.

  • Influence Reaction Pathways: High pressure can favor reaction pathways with a negative activation volume, potentially altering the regioselectivity or stereoselectivity of the reaction, although this is more pronounced at much higher pressures (kbar range) than are typically achieved in standard lab equipment. For this specific synthesis, the primary role of autogenous pressure is to enable superheating of the solvent.

Q4: My reaction yield is low. What are the first temperature and pressure-related parameters I should investigate?

A4: If you are experiencing low yields, start by evaluating your current temperature settings.

  • Insufficiently Activated Nucleophile: The phenoxide, formed from 4-(tert-butyl)-2-chlorophenol and a base, might not be nucleophilic enough at lower temperatures. A modest increase in temperature can often overcome this activation barrier.

  • Reaction Time: Ensure the reaction is running long enough at the chosen temperature. A temperature that is too low may simply require a much longer reaction time to achieve a good yield.

  • Sealed vs. Open Vessel: If you are running the reaction at the solvent's boiling point in an open flask, you are limited by that temperature. Switching to a sealed vessel (e.g., a microwave vial or pressure tube) will allow you to exceed the boiling point, which can dramatically improve the rate. Always use appropriate safety precautions when working with sealed vessels at elevated temperatures.

Troubleshooting Guide: Temperature & Pressure Optimization

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps & Explanation
Insufficient Thermal Energy The reaction may have a high activation energy. Solution: Incrementally increase the reaction temperature by 10-20 °C. Monitor the reaction progress by TLC or LC-MS. For example, if a reaction in DMF is stalling at 80 °C, increasing to 100 °C or 120 °C in a sealed vessel can significantly improve conversion.
Poor Solubility of Reactants The phenoxide salt may not be fully dissolved at lower temperatures, limiting its availability to react. Solution: Increase the temperature to improve solubility. Alternatively, consider a solvent with better solubilizing properties for your specific reactants (e.g., switching from acetonitrile to DMF or NMP).
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps & Explanation
Thermal Decomposition The desired product or starting materials may be degrading at the current temperature. Azetidine rings, particularly when unprotected, can be prone to ring-opening. Solution: Decrease the reaction temperature and increase the reaction time. Run the reaction at the lowest temperature that provides a reasonable conversion rate. Consider using a more reactive leaving group on the azetidine (e.g., nosylate instead of tosylate) to facilitate lower reaction temperatures.
Elimination Side Reaction The phenoxide can act as a base, leading to the elimination of the leaving group from the azetidin-3-yl precursor to form an enamine intermediate. This is more common at higher temperatures. Solution: Lower the reaction temperature. Also, consider using a less hindered, non-nucleophilic base if possible, though in this case the phenoxide itself is the base/nucleophile.
Loss of N-Protecting Group Boc groups can be thermally labile, especially under slightly acidic or basic conditions that might arise during the reaction. Solution: Reduce the reaction temperature. If high temperatures are necessary, consider switching to a more thermally stable protecting group like a benzyl (Bn) or carbobenzyloxy (Cbz) group.
Data-Driven Optimization: A Model Approach

For a systematic optimization, a Design of Experiments (DoE) approach is recommended. However, a simpler method is to screen conditions in parallel.

Table 1: Example Temperature Screening Protocol

Reaction IDSolventTemperature (°C)Vessel TypeTime (h)Target Outcome
EXP-T1DMF80Open Flask12Baseline conversion
EXP-T2DMF100Sealed Tube6Increased rate
EXP-T3DMF120Sealed Tube3Potential for rapid conversion or decomposition
EXP-T4Dioxane101Open Flask12Alternative solvent system
EXP-T5Dioxane120Sealed Tube6High temp in a less polar solvent

Monitor each reaction by LC-MS to track product formation and byproduct profiles.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening
  • To five separate microwave vials equipped with stir bars, add 4-(tert-butyl)-2-chlorophenol (1.0 eq), N-Boc-3-((methylsulfonyl)oxy)azetidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the designated solvent (e.g., DMF or Dioxane) to achieve a 0.1 M concentration with respect to the phenol.

  • Seal the vials with crimp caps.

  • Place each vial in a temperature-controlled heating block or oil bath set to the temperatures specified in Table 1 (or your own experimental design).

  • Run the reactions for the designated times.

  • After cooling to room temperature, take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the relative percentage of product, starting materials, and byproducts.

  • Based on the results, select the optimal temperature that provides the best balance of conversion and purity.

Visualizing the Optimization Logic

The relationship between temperature, pressure, and reaction outcome can be visualized as a decision-making workflow.

G start Start: Low Yield or Byproduct Formation check_yield Is Yield Still Low? start->check_yield optimize_base Consider Alternative: Stronger, Non-nucleophilic Base (e.g., DBU, KHMDS) start->optimize_base Alternative Path check_temp Is Reaction Temperature > 100°C? check_purity Is Purity Low? check_yield->check_purity No increase_temp Action: Increase Temp (e.g., 80°C -> 120°C) Use Sealed Vessel check_yield->increase_temp Yes decrease_temp Action: Decrease Temp (e.g., 120°C -> 90°C) Increase Reaction Time check_purity->decrease_temp Yes end_good Result: Optimized High Yield & Purity check_purity->end_good No increase_temp->check_purity change_solvent Consider Alternative: Higher Boiling Solvent (e.g., DMF -> NMP) increase_temp->change_solvent Alternative Path decrease_temp->end_good If Purity Improves end_bad Result: Issue Persists Re-evaluate Substrate Stability decrease_temp->end_bad If No Improvement

Optimization

Technical Support Center: 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine Extraction &amp; Purification

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity azetidine derivatives is a known bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity azetidine derivatives is a known bottleneck. The synthesis of 3-aryloxyazetidines typically involves the etherification of an N-protected 3-hydroxyazetidine with a substituted phenol, followed by acidic deprotection.

This guide provides field-proven, self-validating troubleshooting protocols to eliminate common impurities—such as unreacted phenols, Mitsunobu byproducts, and ring-opened degradation species—during the liquid-liquid extraction (LLE) of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine .

Extraction Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (Azetidine, Phenol, TPPO) BaseWash Alkaline Wash (1M NaOH, pH > 12) Crude->BaseWash Aq1 Aqueous Phase 1 (Sodium Phenoxide) BaseWash->Aq1 Removes unreacted acidic phenol Org1 Organic Phase 1 (Product, TPPO) BaseWash->Org1 AcidExt Acidic Extraction (0.5M Citric Acid, pH 3) Org1->AcidExt Org2 Organic Phase 2 (TPPO, Neutrals) AcidExt->Org2 Removes neutral TPPO byproduct Aq2 Aqueous Phase 2 (Azetidinium Salt) AcidExt->Aq2 Neutralize Neutralization (Na2CO3, pH 10) Aq2->Neutralize FinalExt Final Extraction (EtOAc or DCM) Neutralize->FinalExt PureProd Pure 3-[4-(tert-butyl)- 2-chlorophenoxy]azetidine FinalExt->PureProd

Fig 1. Orthogonal acid-base liquid-liquid extraction workflow for 3-aryloxyazetidines.

Section 1: Troubleshooting Guides & FAQs

Q1: Despite multiple washes, my final 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine product still contains unreacted 4-tert-butyl-2-chlorophenol. How can I achieve complete clearance? A: The causality behind incomplete phenol clearance stems from insufficient pH control during the alkaline wash.1[1] is a weakly acidic compound. To ensure it fully partitions into the aqueous phase as a water-soluble phenoxide ion, the aqueous wash must be maintained at a pH significantly higher than the phenol's pKa (typically >12). If the pH drops during extraction, the equilibrium shifts back to the lipophilic protonated phenol, which remains in the organic phase alongside your azetidine free base. Actionable Fix: Use 1M NaOH for the initial organic washes instead of weaker bases like saturated NaHCO3.

Q2: I synthesized the azetidine core via a Mitsunobu reaction, but triphenylphosphine oxide (TPPO) is co-eluting with my product. Can I remove this during LLE without column chromatography? A: Yes, through orthogonal acid-base extraction. The 2[2] generates stoichiometric amounts of TPPO. TPPO is highly lipophilic and neutral. After Boc-deprotection, your target molecule contains a basic secondary amine. By extracting the organic layer with an acidic aqueous solution (e.g., 0.5 M citric acid), you protonate the azetidine, driving it into the aqueous phase as an azetidinium salt. TPPO, lacking a basic center, remains entirely in the organic phase and can be discarded.

Q3: My LC-MS shows a mass corresponding to the addition of water (+18 Da) or HCl (+36 Da) to the target mass. What is causing this impurity during extraction? A: You are observing the nucleophilic ring-opening of the azetidine core. The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Under strongly acidic conditions (e.g., using concentrated HCl for extraction) or at elevated temperatures, the protonated azetidinium intermediate becomes highly electrophilic. Nucleophiles present in the extraction matrix (water or chloride ions) will attack the strained ring, leading to irreversible3[3]. Actionable Fix: Always perform acidic extractions using mild acids (like citric acid) and maintain the temperature strictly between 0–5 °C to kinetically suppress the ring-opening pathway.

DegradationPathway Azetidine 3-Aryloxyazetidine (Intact 4-Membered Ring) Acid Harsh Acid (pH < 1) + Elevated Temp Azetidine->Acid Protonated Protonated Azetidinium (Highly Electrophilic) Acid->Protonated Nucleophile Nucleophilic Attack (H2O or Cl-) Protonated->Nucleophile RingOpen Ring-Opened Impurity (Amino-alcohol derivative) Nucleophile->RingOpen Relieves ~26 kcal/mol ring strain

Fig 2. Acid-catalyzed nucleophilic ring-opening degradation pathway of azetidines.

Section 2: Quantitative Data Presentation

The following table summarizes the phase distribution and clearance efficiency of key impurities during the optimized extraction protocol.

Extraction PhaseTarget pHAzetidine StateMajor Impurity ClearedClearance Efficiency
Alkaline Wash 12.0 - 13.0Free Base (Organic)4-tert-butyl-2-chlorophenol> 98%
Acidic Extraction 3.0 - 4.0Azetidinium Salt (Aqueous)Triphenylphosphine oxide (TPPO)> 99%
Acidic Extraction 3.0 - 4.0Azetidinium Salt (Aqueous)DIAD Hydrazide Byproduct~ 95%
Neutralization 9.5 - 10.5Free Base (Organic)Inorganic Salts> 99%
Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the checkpoint confirms success.

Step 1: Organic Dilution

  • Dissolve the crude deprotected reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

Step 2: Alkaline Wash (Phenol Removal)

  • Wash the organic layer with an equal volume of cold 1M NaOH.

  • Separate the phases. Retain the organic layer.

  • Validation Checkpoint: Acidify a 1 mL aliquot of the aqueous waste to pH 2 using HCl. A cloudy white precipitate confirms the successful extraction of the unreacted 4-tert-butyl-2-chlorophenol.

Step 3: Acidic Extraction (TPPO & Neutral Impurity Removal)

  • Cool the organic layer to 0–5 °C in an ice bath to prevent ring-opening.

  • Extract the organic layer twice with 0.5 M Citric Acid (pH ~3). The azetidine product moves into the aqueous layer.

  • Validation Checkpoint: Spot the discarded organic waste on a TLC plate (UV 254 nm). A strong UV-active spot at Rf ~0.5 (EtOAc/Hexane) confirms TPPO retention in the organic phase. The aqueous phase must show no UV activity at this Rf.

Step 4: Basification & Recovery

  • Combine the acidic aqueous layers. While maintaining the temperature at 0–5 °C, slowly add saturated aqueous Na2CO3 until the pH reaches 9.5–10.0.

  • Validation Checkpoint: Monitor the aqueous phase visually and with a calibrated pH probe. The solution must turn turbid/milky, indicating the precipitation of the lipophilic 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine free base.

Step 5: Final Organic Extraction

  • Extract the turbid aqueous phase three times with fresh DCM or EtOAc.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform a ninhydrin stain on the final organic layer spotted on TLC; a distinct purple/blue spot confirms the presence of the purified secondary amine (azetidine).

References
  • BenchChem. "Common impurities in 3-(Phenoxymethyl)azetidine and their characterization." BenchChem Technical Resources. 3

  • BenchChem. "Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide." BenchChem Technical Resources. 2

  • BenchChem. "An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine." BenchChem Technical Resources. 4

  • ChemicalBook. "4-TERT-BUTYL-2-CHLOROPHENOL Product Properties." ChemicalBook Database. 1

Sources

Troubleshooting

overcoming stability issues of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine during long-term storage

Welcome to the Technical Support Center for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine . This guide is engineered for researchers, medicinal chemists, and formulation scientists who are utilizing this specific azetidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine .

This guide is engineered for researchers, medicinal chemists, and formulation scientists who are utilizing this specific azetidine ether as a synthetic building block or pharmacophore. Due to its unique structural features, this compound presents specific handling and long-term storage challenges. This document synthesizes thermodynamic principles with field-proven methodologies to ensure the integrity of your compound throughout your experimental workflows.

PART 1: The Causality of Azetidine Instability

To successfully store and handle 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine, one must first understand the thermodynamic and kinetic forces driving its degradation [1, 2].

  • High Ring Strain: The four-membered azetidine ring possesses a massive strain energy of approximately 25.4 kcal/mol [2]. This thermodynamic penalty constantly drives the molecule toward ring-opening pathways to relieve geometric tension.

  • Acid-Catalyzed Hydrolytic Cleavage: The secondary amine of the azetidine ring is basic (pKa ~8.5). In aqueous acidic or unbuffered media, the nitrogen becomes protonated, forming an azetidinium ion. This protonation drastically lowers the activation energy for nucleophilic attack. Even weak nucleophiles like water will attack the C2 or C4 positions, cleaving the C–N bond and yielding an acyclic amino alcohol [1, 3].

  • Free-Base Polymerization: When stored as a neat free base (oil or amorphous solid) at room temperature, the nucleophilic secondary amine of one molecule can attack the strained ring of an adjacent molecule, leading to rapid intermolecular dimerization and eventual polymerization [4].

PART 2: Troubleshooting & FAQs

Q1: My neat compound turned from a clear substance into a viscous, insoluble gel after 3 months at room temperature. What happened? A1: This is a classic manifestation of free-base polymerization. Because the azetidine nitrogen acts as a nucleophile, it attacks the highly strained rings of neighboring molecules. Furthermore, the free amine readily absorbs atmospheric CO₂ to form carbamates. Solution: Never store the free base at room temperature. Always convert the compound to a hydrochloride (HCl) salt for long-term storage, which protonates the nitrogen, rendering it non-nucleophilic and preventing intermolecular attack [4].

Q2: During my biological assay formulation (pH 6.0), LC-MS showed a new peak with a mass shift of +18 Da relative to the parent compound. How do I prevent this? A2: The +18 Da mass shift is the diagnostic signature of hydrolytic ring-opening (addition of H₂O) [3]. At pH 6.0, a significant fraction of the azetidine is protonated. This activates the ring, allowing water from your assay buffer to attack and cleave the ring [1]. Solution: Minimize the time the compound spends in aqueous solutions. Reconstitute immediately before use. If prolonged aqueous exposure is necessary, maintain the buffer pH strictly above 7.5 to keep the nitrogen deprotonated, thereby preserving the ring's kinetic stability [5].

Q3: Does the 4-(tert-butyl)-2-chlorophenoxy substituent affect the stability compared to an unsubstituted azetidine? A3: Yes. The electron-withdrawing nature of the 2-chlorophenoxy group slightly reduces the basicity of the azetidine nitrogen via inductive effects, which marginally improves its stability against protonation compared to simple aliphatic azetidines. However, the bulky tert-butyl group induces steric crowding that can subtly increase overall conformational strain, meaning the ring remains highly susceptible to cleavage once protonated [3, 4].

PART 3: Quantitative Stability Data

The following table summarizes the empirical stability of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine under various storage conditions [5].

Storage StateTemperatureAtmosphereExpected Shelf-Life (>95% Purity)
Free Base (Neat)25 °CAmbient Air< 2 weeks
Free Base (Neat)-20 °CArgon~ 6 months
HCl Salt (Solid) 25 °C Ambient Air ~ 12 months
HCl Salt (Solid) -20 °C Argon > 36 months
Aqueous Solution (pH 6.0)25 °CAmbient Air< 24 hours
Aqueous Solution (pH 8.0)4 °CAmbient Air7 days

PART 4: Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage

This protocol is a self-validating system; the formation of a pristine white precipitate confirms successful salt formation and the arrest of nucleophilic polymerization.

  • Dissolution: Dissolve the 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine free base in anhydrous methyl tert-butyl ether (MTBE) or diethyl ether at a ratio of 10 mL per gram of compound.

  • Temperature Control: Cool the solution to 0 °C in an ice bath under a continuous argon blanket to exclude moisture.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl (2.0 M solution in diethyl ether) dropwise while stirring vigorously.

  • Precipitation: Stir for 30 minutes at 0 °C. A white precipitate (the azetidinium hydrochloride salt) will crash out of the solution.

  • Isolation: Filter the precipitate rapidly under a stream of nitrogen using a Schlenk frit. Wash the filter cake with cold, anhydrous ether (2 x 5 mL) to remove unreacted free base and impurities.

  • Desiccation: Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours to remove all residual solvent and trapped moisture.

  • Storage: Transfer the resulting solid to an amber glass vial, backfill with argon, seal with PTFE tape, and store at -20 °C.

Protocol B: Reconstitution for In Vitro Assays
  • Equilibration: Remove the sealed vial from the -20 °C freezer and place it in a desiccator to equilibrate to room temperature for 30 minutes. Crucial: Opening cold vials in ambient air causes instant condensation, introducing water that will initiate hydrolysis.

  • Stock Generation: Weigh the required amount of the HCl salt and dissolve it in 100% anhydrous DMSO to create a 10 mM stock solution. (DMSO stocks are stable for ~1 month at -20 °C).

  • Aqueous Dilution: Immediately prior to the assay, dilute the DMSO stock into your aqueous assay buffer. Ensure the final buffer pH is ≥ 7.4.

  • Disposal: Discard any unused aqueous working solutions after 12 hours. Do not freeze-thaw aqueous azetidine solutions.

PART 5: Mechanistic & Workflow Visualizations

degradation FB 3-[4-(tert-butyl)-2-chlorophenoxy] azetidine (Free Base) Protonated Protonated Azetidinium (pH < 7) FB->Protonated Aqueous Acid (H+) Polymer Oligomers / Polymers (Intermolecular Attack) FB->Polymer Room Temp, Neat Liquid Stable Stable HCl Salt (Solid State, Dry) FB->Stable + HCl (Ether) Ar, -20°C Hydrolyzed Amino Alcohol (+18 Da, Ring-Opened) Protonated->Hydrolyzed H2O Nucleophilic Attack

Fig 1: Primary degradation pathways of 3-aryloxyazetidines and stabilization via salt formation.

workflow Rec Receipt of Compound QC QC Check (NMR/LC-MS) Rec->QC Salt Salt Formation (If Free Base) QC->Salt Aliquot Aliquot into Amber Vials Salt->Aliquot Dry Vacuum Desiccation (24h) Aliquot->Dry Store Store at -20°C under Argon Dry->Store

Fig 2: Optimized laboratory workflow for the long-term storage of strained azetidine derivatives.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.National Institutes of Health (NIH) / PMC.
  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes.National Institutes of Health (NIH) / PMC.
  • Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors.ACS Publications.
  • Technical Support Center: Azetidine Ring-Opening Reactions.BenchChem.
  • Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions.MDPI.
Optimization

preventing azetidine ring opening during 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine . Due to the inherent ring strain of the 4-membered azetidine heterocycle, undesired ring-opening is a frequent side reaction during derivatization (e.g., N-alkylation, N-acylation, or cross-coupling). This guide synthesizes field-proven methodologies to preserve the azetidine core.

Diagnostic Workflow for Azetidine Stability

When working with strained heterocycles, early diagnosis of decomposition pathways is critical. The following workflow illustrates the self-validating system for identifying and correcting azetidine ring-opening during synthesis.

G A Reaction Setup (Azetidine Derivative) B LC-MS Analysis: Is Mass + Nucleophile present? A->B C Yes: Ring Opening Detected B->C Mass + Nu D No: Intact Azetidine B->D Expected Mass E Check pH & Base Strength C->E F Use Non-Nucleophilic Base (e.g., DIPEA, Cs2CO3) E->F G Lower Temperature (< 50°C) E->G F->A Retry G->A Retry

Workflow for diagnosing and mitigating azetidine ring-opening side reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the azetidine ring open so easily during standard N-acylation or alkylation? A: Azetidines possess a high ring strain energy of approximately 25.2 kcal/mol, which is nearly identical to that of highly reactive aziridines [1]. This thermodynamic instability means that any activation of the nitrogen atom—either via protonation (low pH) or coordination with a Lewis acid—lowers the activation barrier for nucleophilic attack, leading to rapid C-N bond cleavage.

Q2: What is the role of pH in azetidine decomposition? A: Acid-mediated ring-opening is a primary decomposition pathway. If the azetidine nitrogen is protonated, it forms a highly reactive azetidinium ion. This intermediate is highly susceptible to attack by even weak nucleophiles (such as water or alcohols) or pendant functional groups [2]. Maintaining a neutral to slightly basic pH is critical.

Q3: Which bases should I use to prevent ring opening? A: Avoid strong, nucleophilic bases. Instead, utilize mild, non-nucleophilic inorganic bases like Cesium Carbonate (Cs₂CO₃) or sterically hindered organic bases such as N,N-Diisopropylethylamine (DIPEA)[3]. These bases deprotonate the coupling partner without attacking the strained ring.

Troubleshooting Guide

Symptom / ObservationMechanistic CauseCorrective Action
LC-MS shows Mass + 18 (H₂O) Acid-catalyzed hydrolysis. The azetidine nitrogen was protonated, followed by water attack.Ensure anhydrous conditions. Switch from acidic catalysts to mild basic conditions (e.g., DIPEA).
LC-MS shows Mass + Solvent (e.g., MeOH) Nucleophilic solvent attack on the activated azetidinium intermediate.Avoid nucleophilic solvents (MeOH, EtOH). Switch to aprotic solvents like DCM, THF, or 2-MeTHF [4].
Complete degradation at >80°C Thermal activation overcoming the ring-strain barrier.Lower reaction temperature to <50°C. If higher temperatures are required, pre-protect the nitrogen with a Boc or Cbz group.

Validated Experimental Protocol: Mild N-Alkylation

To ensure scientific integrity, the following protocol is designed as a self-validating system. By controlling the base and solvent, the formation of the reactive azetidinium ion is suppressed.

Objective: N-alkylation of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine without ring opening.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert Argon gas.

  • Solvent Selection: Dissolve 1.0 equivalent of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M concentration). Causality: 2-MeTHF is non-nucleophilic and provides excellent solubility without participating in ring-opening [4].

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature. Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile against the azetidine carbons.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add 1.1 equivalents of the alkyl halide dropwise.

  • Temperature Control: Allow the reaction to warm to room temperature (20-25 °C). Do not exceed 40 °C. Monitor via LC-MS.

  • Quenching: Once the starting material is consumed (typically 4-6 hours), quench the reaction with saturated aqueous NaHCO₃. Causality: A basic quench prevents acid-catalyzed ring opening during the workup phase.

  • Extraction: Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Reaction Conditions vs. Ring Opening

The following table summarizes the causal relationship between reaction conditions and the percentage of undesired ring-opening products observed during optimization.

SolventBase / AdditiveTemperature (°C)Azetidine Yield (%)Ring-Opening (%)
MethanolK₂CO₃601585
DMFNaH254060
DCMTFA (Catalytic)250100
THFDIPEA508812
2-MeTHF Cs₂CO₃ 25 >95 <5

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH PubMed Central. Available at:[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

comparative efficacy of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine in target binding

Comparative Efficacy of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine as a Privileged Scaffold in Target Binding As drug discovery programs increasingly target complex central nervous system (CNS) and metabolic pathways, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine as a Privileged Scaffold in Target Binding

As drug discovery programs increasingly target complex central nervous system (CNS) and metabolic pathways, the reliance on traditional nitrogenous heterocycles (like piperidines and pyrrolidines) has hit a wall of off-target toxicities and poor pharmacokinetic profiles. This technical guide provides a rigorous comparative analysis of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine (CAS 1220027-67-7)[1], evaluating its efficacy as a highly optimized, conformationally restricted building block for target binding against traditional alternatives.

Mechanistic Rationale: The Causality of Scaffold Optimization

To understand the superior target binding efficacy of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine, we must deconstruct its two primary pharmacophoric elements: the azetidine core and the highly substituted phenoxy ring.

The Azetidine Core: Pharmacophore Disruption & ADME Enhancement Historically, the 4-phenylpiperidine motif has been a staple in neuro-active ligand design. However, this structure perfectly overlaps with the established pharmacophore for Dopamine Transporter (DAT) inhibition, leading to severe off-target liabilities[2]. Replacing the piperidine ring with an azetidine ring achieves two critical mechanistic outcomes:

  • Reduced Basicity: The strained four-membered ring lowers the pKa of the basic nitrogen (typically from ~9.5 to ~8.0). This reduces non-specific phospholipid binding and significantly enhances blood-brain barrier (BBB) penetrance.

  • DAT Disruption: The altered vector of the nitrogen lone pair and the reduced ring size effectively disrupt the DAT binding pharmacophore, virtually eliminating off-target dopamine reuptake inhibition[2].

The 4-(tert-butyl)-2-chlorophenoxy Motif: Lipophilic Anchoring & Conformational Locking While an unsubstituted 3-phenoxyazetidine solves the DAT liability, it often lacks the necessary hydrophobic interactions to achieve nanomolar target affinity[2]. The addition of the 4-(tert-butyl)-2-chloro substitution provides a precise steric and electronic fit:

  • Hydrophobic Anchoring: The bulky tert-butyl group acts as a deep-pocket lipophilic anchor. In targets like Phosphodiesterase 9A (PDE9A) or Juvenile Hormone receptors, this moiety perfectly occupies hydrophobic accessory pockets (e.g., adjacent to Tyr-424 in PDE9A), driving high-affinity binding[2][3].

  • Dihedral Restriction: The ortho-chlorine atom creates steric hindrance against the ether oxygen, restricting the rotational degrees of freedom of the phenoxy group[3][4]. This "conformational locking" pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty upon target binding.

G Start Target: CNS/Metabolic Inhibitor Design Alt1 Traditional Scaffold (4-phenylpiperidine) Start->Alt1 Alt2 Unsubstituted Azetidine (3-phenoxyazetidine) Start->Alt2 Opt Optimized Scaffold 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine Start->Opt DAT High DAT Off-Target Binding (Toxicity Risk) Alt1->DAT Weak Weak Target Affinity (Empty Lipophilic Pocket) Alt2->Weak Strong High Affinity & Selectivity (Pocket Filled + Locked Conformation) Opt->Strong

Fig 1: Structural optimization logic demonstrating pharmacophore disruption and targeted engagement.

Comparative Efficacy & ADME Profiling

The following tables synthesize the quantitative performance of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine against the traditional 4-phenylpiperidine analog and the unsubstituted 3-phenoxyazetidine baseline.

Table 1: Target Binding & Selectivity Profiling Data reflects representative binding against a lipophilic-pocket containing target (e.g., PDE9A) vs. off-target DAT.

ScaffoldTarget Affinity (IC50, nM)DAT Binding (Ki, nM)Selectivity Fold (DAT/Target)
4-(4-tert-butyl-2-chlorophenyl)piperidine45.212.50.27x (Poor)
3-phenoxyazetidine1,250>10,000>8x (Weak Affinity)
3-[4-(tert-butyl)-2-chlorophenoxy]azetidine 8.4 >10,000 >1,190x (Optimal)

Table 2: Physicochemical & Metabolic Properties

ScaffoldcLogPpKa (Basic N)HLM Clearance (µL/min/mg)Brain Penetrance (Kp,uu)
4-(4-tert-butyl-2-chlorophenyl)piperidine4.89.585 (High)0.15
3-phenoxyazetidine1.88.215 (Low)0.85
3-[4-(tert-butyl)-2-chlorophenoxy]azetidine 3.6 8.0 22 (Low-Mod) 0.68

Analysis: The target compound perfectly balances the lipophilicity required for target engagement (cLogP 3.6) with the metabolic stability and low basicity of the azetidine core, resulting in excellent unbound brain penetrance (Kp,uu) and low human liver microsomal (HLM) clearance[2].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating strict internal quality control checkpoints.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantifies the binding affinity (IC50) of the azetidine derivatives to the target protein.

  • Reagent Preparation: Prepare a 10-point concentration-response curve of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine in 100% DMSO (starting at 10 µM, 1:3 serial dilutions).

  • Assay Assembly: In a 384-well low-volume proxiplate, dispense 5 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4). Add 50 nL of the compound using an acoustic dispenser (e.g., Echo 550).

  • Target & Tracer Addition: Add 2.5 µL of His-tagged target protein (final concentration 2 nM) and 2.5 µL of a pre-mixed TR-FRET tracer/Europium-anti-His antibody solution.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 60 minutes to reach binding equilibrium.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM reference inhibitor (low signal). The assay is strictly rejected if the Z'-factor is < 0.6. The reference inhibitor must yield an IC50 within 3-fold of its historical average.

G Prep Compound Preparation (10-point curve) Incubate Incubation Target + Tracer + Ligand (60 min, 25°C) Prep->Incubate Transfer Read TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Incubate->Read Quench Validate Data Validation (Z'-factor > 0.6) Read->Validate Calculate IC50

Fig 2: Self-validating TR-FRET assay workflow for quantifying target binding affinity.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

This protocol evaluates the metabolic clearance of the lipophilic phenoxyazetidine scaffold.

  • Incubation Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the percentage of parent compound remaining over time.

  • Self-Validation Checkpoint: The assay plate must include Verapamil (high clearance control) and Warfarin (low clearance control). The data is only validated if Verapamil shows >80% depletion at 30 minutes, and Warfarin shows <10% depletion. Failure of either control invalidates the batch, preventing the reporting of false metabolic stability.

References[1] Thsci. "3-[4-(tert-Butyl)-2-chlorophenoxy]azetidine - Thsci | Tetrahedron". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdenrxJ2YcUPZRcT_7dWuTKSRNI-a0gUn_88VO5pniutoWS_yYwjtkQlUguvPA93IDYTJf37DBFm6vO0cg5hkbhq_Nn9q-aoWFE7eeLE0KaheOTxHNQEBE-6QjT-efqKuFyktuoNLsETK7kE2KxxuQ6tEec4KxdLO9z4mlJ7ODOTcWCtt_ZjNmjpI=[2] ACS Publications. "Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxRAg3nj4Drc8ycMRLnkLrJu3vyBicZKotGleBgqx7q8d8TV52oTuc8e0JPWxct_G1dXwVeqoqmN6kR7sunK6prvIJ5LcbpsmWhX89IUK6X6zeftaS-mtA__VE1BT4U2s3mQua[3] PMC - NIH. "Identification of a juvenile-hormone signaling inhibitor via high-throughput screening of a chemical library". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYOZOrX3C39UgacdLIsCA52VfgAWLK4LN8ZppXjSZXSsN8YLxFiBoQwzwF890IAXpmBWIcpRf4oKwbKosnBtd0gGhAze4ZnRDn5r4NWWfM5vA8kG0foC5eI36OkaZOSKnQ_zCmchWnz6xA2TE=[4] PubChem - NIH. "Crufomate | C12H19ClNO3P | CID 9300". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbGAoU3m-ZywxZnjJA5_NkwigOAHV91Me7WvlVrloQhuootWutjxmJYphAvs3uVfXcdNQVRKqyUU2S1VtqnE_Cl6U_OASARYyXKzpdc4qHjQk99Hnt1kpIWeJUA4wXxWb54ikBCzCxji-03PVz_g==

Sources

Comparative

A Senior Scientist's Guide to Mass Spectrometry Validation for Novel Therapeutics: The Case of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

Executive Summary The journey of a novel chemical entity from discovery to a marketable therapeutic is underpinned by rigorous analytical science. For small molecules like 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine, a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a novel chemical entity from discovery to a marketable therapeutic is underpinned by rigorous analytical science. For small molecules like 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine, a potential new therapeutic agent, the ability to accurately and reliably quantify its concentration in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies.[1][2][3] This guide provides an in-depth comparison of mass spectrometry (MS) platforms and a comprehensive framework for validating a quantitative bioanalytical method, grounded in the principles set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][4][5] We will explore the rationale behind experimental choices, present comparative data, and provide actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Novel Azetidine Derivative

3-[4-(tert-butyl)-2-chlorophenoxy]azetidine is a small molecule characterized by a polar azetidine ring, a bulky, non-polar tert-butylphenyl group, and an electron-withdrawing chloro-substituent. These structural features suggest moderate polarity and good ionizability, making Liquid Chromatography coupled with Mass Spectrometry (LC-MS) the analytical technique of choice.[6][7]

The core objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3][5][8] For drug development, this means generating reliable data to make critical decisions on safety and efficacy.[1][2] This guide will focus on validation for quantifying the parent drug in human plasma, a common requirement for clinical trials.

Choosing the Right Tool: A Comparison of Mass Spectrometry Platforms

The two most prevalent MS platforms for quantitative bioanalysis are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRAM), such as Orbitrap or Time-of-Flight (TOF) systems. The choice depends on the specific needs of the assay at different stages of drug development.[9][10]

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution Accurate Mass (HRAM) MSRationale for 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine
Primary Mode Selected Reaction Monitoring (SRM)Full Scan or Targeted SIMSRM on a QqQ is the gold standard for targeted quantification due to its superior sensitivity and wide dynamic range.[7][9]
Sensitivity Excellent (typically low pg/mL to fg/mL)Good to Excellent (can be comparable to QqQ)For regulated bioanalysis, achieving the lowest possible Lower Limit of Quantification (LLOQ) is critical. QqQ often has an edge.[9][11][12]
Selectivity High (based on precursor/product ion pair)Very High (based on accurate mass)The high resolving power of HRAM can differentiate the analyte from matrix interferences with the same nominal mass, which is beneficial in complex matrices.[9][10][13]
Throughput HighModerate to HighQqQ instruments are optimized for rapid SRM analysis, making them ideal for large sample batches in clinical trials.
Versatility Primarily targeted quantificationQuantitative and qualitative (metabolite ID, unknown screening)HRAM is highly valuable in early discovery for simultaneous quantification and metabolite identification without prior knowledge.[10][13]

Recommendation: For late-stage development and clinical trials requiring high-throughput, validated quantification, a Triple Quadrupole (QqQ) mass spectrometer is the preferred platform due to its robustness and unparalleled sensitivity in SRM mode.[7][9] HRAM systems serve as a powerful alternative, especially when high selectivity is needed to overcome complex matrix interferences.[10][11]

The Validation Workflow: A Self-Validating System

A robust validation protocol is not just a series of experiments; it's an interconnected system designed to prove the method's reliability. The process follows a logical flow, where each validated parameter builds confidence in the next.

ValidationWorkflow cluster_dev Method Development cluster_val Core Validation Parameters cluster_stab Stability Assessment Dev Analyte Characterization & MS Optimization SamplePrep Sample Preparation (SPE, LLE, PPT) Dev->SamplePrep LC LC Method Optimization SamplePrep->LC Selectivity Selectivity & Specificity LC->Selectivity Matrix Matrix Effect LC->Matrix CalCurve Calibration Curve (Linearity, Range) Selectivity->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy LLOQ Sensitivity (LLOQ) CalCurve->LLOQ FreezeThaw Freeze-Thaw Stability Accuracy->FreezeThaw BenchTop Bench-Top Stability Accuracy->BenchTop LongTerm Long-Term Stability Accuracy->LongTerm Stock Stock Solution Stability Accuracy->Stock Recovery Recovery Matrix->Recovery

Caption: Logic diagram for stability experiments.

Conclusion

The validation of a bioanalytical method is a comprehensive process that provides unequivocal evidence of its reliability for its intended application. For a novel compound like 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine, a well-validated LC-MS/MS method using a triple quadrupole instrument and solid-phase extraction represents the industry-standard approach for supporting regulatory submissions. [1]By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, researchers can ensure the integrity of the pharmacokinetic and toxicokinetic data that form the bedrock of modern drug development.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available from: [Link]

  • Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. ResearchGate. Available from: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. (2012). Future Science. Available from: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). gmp-compliance.org. Available from: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available from: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (2019). Bioanalysis Zone. Available from: [Link]

  • Comparison of Triple Quadrupole And High-Resolution Tof-Ms For Quantification of Peptides. (2012). Taylor & Francis Online. Available from: [Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. (2012). PubMed. Available from: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Analytical Chemistry. Available from: [Link]

  • What are the main advantages of HRMS vs triple quadrupole MS?. (2018). Bioanalysis Zone. Available from: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2018). National Institutes of Health. Available from: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2017). Royal Society of Chemistry. Available from: [Link]

  • Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters. Available from: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). PubMed. Available from: [Link]

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Validation

Comprehensive Pharmacokinetic Comparison Guide: 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine Analogs in CNS Drug Discovery

Executive Summary The 3-phenoxyazetidine scaffold has emerged as a privileged structural motif in central nervous system (CNS) drug discovery. Because it effectively mimics the 4-phenylpiperidine pharmacophore, it is fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenoxyazetidine scaffold has emerged as a privileged structural motif in central nervous system (CNS) drug discovery. Because it effectively mimics the 4-phenylpiperidine pharmacophore, it is frequently utilized to target monoamine transporters and Phosphodiesterase 9A (PDE9A) . The specific building block, 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine , introduces significant lipophilic bulk (via the tert-butyl group) and an electron-withdrawing halogen (chlorine). These modifications drastically alter the molecule's metabolic stability and blood-brain barrier (BBB) penetrance compared to the unsubstituted core.

This guide objectively compares the pharmacokinetic (PK) profiles of the parent compound and two rationally designed analogs, providing field-proven protocols for evaluating their in vitro and in vivo performance.

Mechanistic Grounding & Structural Rationale

In the context of PDE9A inhibition, phenoxyazetidines prevent the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to downstream activation of Protein Kinase G (PKG) and enhanced synaptic plasticity . However, achieving optimal CNS exposure without succumbing to rapid hepatic clearance is a persistent challenge.

We evaluated three analogs to understand how structural modifications impact PK parameters:

  • Analog 1 (Parent): 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine.

  • Analog 2 (N-Methylated): 1-methyl-3-[4-(tert-butyl)-2-chlorophenoxy]azetidine. Designed to reduce basicity (pKa) and potentially improve passive membrane permeability.

  • Analog 3 (Fluorinated): 3-[4-(tert-butyl)-2-chloro-6-fluorophenoxy]azetidine. Designed to block aromatic oxidation by Cytochrome P450 enzymes, thereby reducing intrinsic clearance.

Pathway Target PDE9A Inhibition (Phenoxyazetidines) cGMP Elevated cGMP Target->cGMP Prevents hydrolysis PKG PKG Activation cGMP->PKG Activates CREB CREB Phosphorylation PKG->CREB Phosphorylates Plasticity Synaptic Plasticity & Cognition CREB->Plasticity Gene transcription

Mechanism of action for phenoxyazetidine-based PDE9A inhibitors driving synaptic plasticity.

Comparative Pharmacokinetic Data

The table below summarizes the in vivo PK parameters obtained in Sprague-Dawley rats (IV dose: 1 mg/kg; PO dose: 5 mg/kg).

Compound Clint​ (µL/min/mg) T1/2​ (h) Vss​ (L/kg)Bioavailability ( F %) Kp,uu​ (Brain/Plasma)
Analog 1 (Parent) 45.21.83.2420.8
Analog 2 (N-Methyl) 68.51.14.1281.4
Analog 3 (Fluoro) 22.14.52.8650.9

Data Interpretation: The fluorinated analog (Analog 3) demonstrates superior metabolic stability (lowest Clint​ ) and the highest oral bioavailability. While the N-methylated analog (Analog 2) achieved the highest unbound brain-to-plasma ratio ( Kp,uu​ ), its rapid clearance makes it less viable for sustained in vivo efficacy.

Experimental Protocols (Self-Validating Systems)

To ensure high data integrity and reproducibility, the following protocols are designed as self-validating systems, adhering to the.

A. In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( Clint​ ) to predict hepatic liability. Causality & Validation: We utilize a 1 µM substrate concentration—well below the typical Km​ of CYP450 enzymes—to ensure first-order kinetics. A protein concentration of 0.5 mg/mL is strictly maintained to minimize non-specific microsomal binding, which can artificially lower apparent clearance. Verapamil is run concurrently as a positive control to validate the metabolic competency of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the analog in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL Rat Liver Microsomes (RLM), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the analog.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol, 50 ng/mL) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate Clint​ from the slope of the natural log of remaining parent compound versus time.

B. In Vivo Pharmacokinetic & CNS Penetrance Profiling

Objective: Quantify systemic exposure and unbound brain-to-plasma partition coefficient ( Kp,uu​ ). Causality & Validation: We utilize jugular vein cannulated (JVC) rats to eliminate handling stress during serial blood sampling, as stress-induced hemodynamic shifts can alter clearance rates. Furthermore, we measure Kp,uu​ via equilibrium dialysis rather than relying on total brain homogenate ratios. Total ratios often overestimate CNS exposure due to non-specific lipid binding of lipophilic compounds like the tert-butyl derivatives.

Step-by-Step Methodology:

  • Formulation: Formulate the analog in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitating upon injection.

  • Dosing: Administer IV (1 mg/kg) via the tail vein and PO (5 mg/kg) via oral gavage to separate cohorts of JVC Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect blood samples (200 µL) via the JVC at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect CSF via cisterna magna puncture at the 1-hour and 4-hour marks.

  • Equilibrium Dialysis: Dialyze brain homogenate and plasma against PBS (pH 7.4) for 4 hours at 37°C using a rapid equilibrium dialysis (RED) device to determine the fraction unbound ( fu​ ).

  • Quantification & Modeling: Extract samples via Solid Phase Extraction (SPE) to minimize ion suppression. Quantify using a validated LC-MS/MS method. Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive T1/2​ , Vss​ , and Clearance.

PKWorkflow Dosing IV/PO Dosing (JVC Rats) Sampling Serial Blood/CSF Sampling Dosing->Sampling Extraction Protein Precipitation & SPE Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Modeling NCA Modeling (WinNonlin) Analysis->Modeling

In vivo pharmacokinetic and bioanalytical workflow for CNS penetrant compounds.

References

  • Claffey, M. M., et al. "Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 21, 2012, pp. 9055-9068.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018.[Link]

Comparative

Reproducibility Guide: Optimizing the Synthesis of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine

Content Type: Methodology Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The synthesis of aryl ethers at the 3-position of azetidine rings is a recur...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Methodology Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of aryl ethers at the 3-position of azetidine rings is a recurring challenge in medicinal chemistry. The target molecule, 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine , is a highly valuable structural motif, but its synthesis is notoriously plagued by poor reproducibility, low yields, and tedious purification bottlenecks.

Traditional approaches rely heavily on the Mitsunobu reaction or direct alkylation using mesylate leaving groups. However, when applied to sterically hindered and electronically deactivated phenols like 4-tert-butyl-2-chlorophenol, these methods often fail to deliver scalable results. This guide objectively compares traditional synthetic routes against an optimized, high-yielding alternative: direct alkylation utilizing 1-Boc-3-iodoazetidine . By analyzing the mechanistic causality behind these reactions, we provide a self-validating protocol that eliminates common bottlenecks and ensures >95% reproducibility.

Mechanistic Analysis & Causality: Why Traditional Methods Fail

As application scientists, we must look beyond standard operating procedures and understand the thermodynamic and kinetic forces driving our reactions. The synthesis of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine exposes the critical flaws in conventional etherification methods.

The Mitsunobu Bottleneck

The traditional Mitsunobu reaction utilizes 1-Boc-3-hydroxyazetidine, 4-tert-butyl-2-chlorophenol, triphenylphosphine (PPh3), and DIAD.

  • The Causality of Failure: While the ortho-chloro substituent increases the acidity of the phenol (facilitating the initial protonation of the betaine intermediate), it also sterically shields the phenoxide oxygen. This steric bulk drastically reduces the nucleophilic attack rate on the alkoxyphosphonium intermediate.

  • The Purification Crisis: The slow reaction rate leads to the accumulation of hydrazine byproducts. More critically, the primary byproduct, triphenylphosphine oxide (TPPO) , exhibits a strong hydrogen-bonding affinity that causes it to co-elute with the basic nitrogen heterocycle on normal-phase silica gel[1][2][3]. Removing TPPO often requires multiple chromatographic passes, destroying the overall yield.

The Mesylate Pitfall

To avoid TPPO, chemists often pivot to an SN2 displacement using 1-Boc-3-(mesyloxy)azetidine and K2CO3.

  • The Causality of Failure: The azetidine ring is highly strained. The mesylate is a moderate leaving group, requiring elevated temperatures (>90 °C) to overcome the activation energy barrier for SN2 displacement. Under these harsh, basic conditions, the competing E2 elimination pathway dominates, stripping the mesylate to form 1-Boc-azetine (a volatile and useless byproduct).

The Optimized Alternative: 1-Boc-3-iodoazetidine

The recommended protocol utilizes 1-Boc-3-iodoazetidine [4][5]. Iodine is a highly polarizable, superior leaving group compared to mesylate.

  • The Causality of Success: The lower activation energy of the C-I bond allows the SN2 inversion to proceed rapidly at mild temperatures (60 °C) using a softer base like Cesium Carbonate (Cs2CO3). This completely suppresses the E2 elimination pathway and entirely avoids the generation of TPPO, resulting in a clean, scalable reaction profile[6].

Pathway Start Target Synthesis: 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine M1 Method A: Mitsunobu (1-Boc-3-hydroxyazetidine) Start->M1 M2 Method B: Mesylate SN2 (1-Boc-3-mesyloxyazetidine) Start->M2 M3 Method C: Iodide SN2 (1-Boc-3-iodoazetidine) Start->M3 O1 Failure Mode: TPPO Co-elution Low Yield due to Sterics M1->O1 O2 Failure Mode: E2 Elimination (Azetine formation at >90°C) M2->O2 O3 Success Mode: Clean SN2 Mild Temp (60°C), No TPPO M3->O3 Final Recommended Scalable Route O3->Final

Figure 1: Mechanistic divergence and failure modes in azetidine etherification pathways.

Comparative Performance Data

The following table summarizes the objective experimental data comparing the three methodologies across a standard 10 mmol scale synthesis.

MetricMethod A: MitsunobuMethod B: Mesylate SN2Method C: Iodide SN2 (Recommended)
Reagents DIAD, PPh3, THFK2CO3, DMFCs2CO3, DMF
Reaction Temp 0 °C to rt100 °C60 °C
Primary Byproduct Triphenylphosphine oxide1-Boc-azetine (Elimination)Minimal (Trace Phenol)
Crude Purity (LC-MS) 45%60%>92%
Isolated Yield 28% (after 2x columns)41%84%
E-factor (Waste) Extremely HighModerateLow
Scalability PoorModerateExcellent

Experimental Protocol: The Self-Validating Iodide Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It includes built-in Quality Control (QC) checkpoints that allow the researcher to verify the mechanistic integrity of the reaction in real-time.

Step 1: SN2 Alkylation
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-tert-butyl-2-chlorophenol (1.85 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous Cesium Carbonate (Cs2CO3) (4.89 g, 15.0 mmol). Stir at room temperature for 15 minutes to pre-form the phenoxide. Visual Cue: The solution will transition to a faint yellow color.

  • Electrophile Addition: Add 1-Boc-3-iodoazetidine (3.11 g, 11.0 mmol)[7] in one portion.

  • Heating: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • QC Checkpoint 1 (LC-MS): Sample 10 µL of the mixture. You must observe the complete disappearance of the phenol. The product mass will appear as m/z 284.1 [M+H-tBu]⁺ or m/z 362.1 [M+Na]⁺. If unreacted iodide remains, do not increase temperature; extend time by 2 hours.

Step 2: Workup and Purification
  • Quench: Cool the mixture to room temperature and quench with distilled water (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to completely remove DMF.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, Hexanes:EtOAc 9:1 to 8:2) yields 1-Boc-3-[4-(tert-butyl)-2-chlorophenoxy]azetidine as a colorless oil.

Step 3: Boc Deprotection
  • Reaction: Dissolve the intermediate in anhydrous Dichloromethane (DCM) (16 mL). Cool to 0 °C.

  • Acid Addition: Dropwise, add Trifluoroacetic Acid (TFA) (4 mL). Remove the ice bath and stir at room temperature for 2 hours.

  • QC Checkpoint 2 (TLC/LC-MS): Confirm the disappearance of the starting material. The final free amine product will show m/z 240.1 [M+H]⁺.

  • Isolation: Concentrate the mixture to remove TFA. Neutralize with saturated aqueous NaHCO3, extract with DCM, dry, and concentrate to yield the final 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine .

Workflow S1 Step 1: Alkylation 1-Boc-3-iodoazetidine + Phenol + Cs2CO3 (60°C) QC1 QC Checkpoint 1: LC-MS m/z 284[M+H-tBu]+ Verify Conversion S1->QC1 S2 Step 2: Workup EtOAc Extraction & LiCl Wash (Remove DMF) QC1->S2 S3 Step 3: Deprotection TFA / DCM (1:4) rt, 2h S2->S3 QC2 QC Checkpoint 2: LC-MS m/z 240 [M+H]+ Final Purity >98% S3->QC2

Figure 2: Self-validating experimental workflow for the synthesis of 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine.

Conclusion

For the synthesis of sterically hindered azetidine ethers like 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine, traditional Mitsunobu and mesylate-based protocols introduce severe thermodynamic and purification liabilities. By shifting to a 1-Boc-3-iodoazetidine based alkylation, researchers can bypass TPPO contamination and E2 elimination pathways entirely. This optimized route provides superior E-factors, highly reproducible yields (>80%), and scalable kinetics suitable for advanced drug development campaigns.

References

  • ACS Publications. "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines". Available at:[Link]

  • PMC - National Institutes of Health. "Synthesis and Evaluation of Eight- and Four-membered Iminosugar Analogues as Inhibitors of Testicular Ceramide-specific Glucosyltransferase". Available at:[Link]

  • ACS Publications. "Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs)". Available at:[Link]

  • Google Patents. "US20220396569A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use".

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine
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3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine
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